Product packaging for Lanthanum sulfide(Cat. No.:CAS No. 12325-81-4)

Lanthanum sulfide

Cat. No.: B078310
CAS No.: 12325-81-4
M. Wt: 374 g/mol
InChI Key: YTYSNXOWNOTGMY-UHFFFAOYSA-N
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Description

Lanthanum sulfide (La₂S₃) is an advanced inorganic solid-state compound of significant interest in materials science and condensed matter physics research. It is primarily valued for its role as a precursor in the synthesis of lanthanide-doped nanomaterials and as a key component in the development of next-generation functional materials. Its mechanism of action is rooted in its intrinsic properties as a wide-bandgap semiconductor and its ability to act as a host lattice for luminescent lanthanide ions. Researchers leverage this compound for applications in infrared-transmitting optical ceramics, solid-state electrolytes for novel battery architectures, and thermoelectric materials for energy conversion. When doped with other rare-earth elements like cerium or europium, it serves as a phosphor host, exhibiting tunable photoluminescence properties valuable for optoelectronics and solid-state lighting research. This reagent is essential for investigating the structure-property relationships in chalcogenide materials and for pioneering new pathways in advanced material fabrication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula La2S3 B078310 Lanthanum sulfide CAS No. 12325-81-4

Properties

IUPAC Name

lanthanum(3+);trisulfide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2La.3S/q2*+3;3*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYSNXOWNOTGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[S-2].[S-2].[S-2].[La+3].[La+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

La2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923320
Record name Lanthanum sulfide (2/3)
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Molecular Weight

374.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12031-49-1, 12325-81-4
Record name Lanthanum sulfide (La2S3)
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Record name Lanthanum sulfide (La2S3)
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Record name Lanthanum sulfide (2/3)
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Record name Lanthanum disulphide
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Record name Dilanthanum trisulphide
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Advanced Synthesis Methodologies for Lanthanum Sulfide Materials

High-Temperature Solid-Phase Reaction Techniques

High-temperature solid-phase reaction is a conventional and widely used method for the synthesis of lanthanum sulfide (B99878) powders. rjpn.org This approach typically involves the direct reaction of lanthanum-containing precursors with a sulfur source at elevated temperatures. Common precursors include lanthanum oxide (La2O3) or lanthanum chloride (LaCl3). rjpn.org The sulfurization is often achieved using elemental sulfur (S) or hydrogen sulfide (H2S) gas. rjpn.org

A key advantage of this method is its capability to produce crystalline materials directly. The reactions are governed by thermodynamics and require precise control over temperature and atmosphere to ensure the formation of the desired sulfide phase and to prevent the formation of undesirable byproducts like oxysulfides. rjpn.org For instance, the reaction between lanthanum oxide and hydrogen sulfide can be represented as:

La2O3 + 3H2S → La2S3 + 3H2O wikipedia.org

Another variation involves the reaction of metallic lanthanum with sulfur vapor:

2La + 3S → La2S3 wikipedia.org

These reactions are typically carried out in a furnace at temperatures often exceeding 1000°C. rjpn.orggoogle.com The resulting powder's characteristics, such as particle size and morphology, are influenced by the reaction temperature, time, and the nature of the starting materials.

Wet Chemistry Routes and Precursor Development

Wet chemistry methods offer alternative pathways to synthesize lanthanum sulfide materials, often providing better control over particle size, morphology, and homogeneity at lower temperatures compared to solid-state reactions. These routes involve the formation of a precursor in a solvent, which is then converted to the final sulfide material.

Organometallic Precursor Chemistry

The use of organometallic precursors is a sophisticated approach for synthesizing high-purity, ultrafine this compound powders. tandfonline.com This low-temperature chemical technique allows for the synthesis of sulfide precursors at room temperature, which are then transformed into the desired cubic (γ-La2S3) phase upon heating. tandfonline.com

In a typical process, a lanthanum alkoxide is used as the organometallic precursor. The synthesis of amorphous La-alkoxy-sulfide precursors can be achieved, which are then heated in a controlled atmosphere, such as flowing H2S, to yield γ-La2S3. tandfonline.com This method has been shown to produce fine, interconnected morphologies with particle sizes around 20 nm. tandfonline.com The use of organometallic precursors can lead to products with superior optical quality compared to those derived from methods like carbonate precipitation, due to a lower probability of incorporating oxygen and other undesirable ions. tandfonline.com

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods are versatile wet chemistry techniques that utilize solvents or water at elevated temperatures and pressures to facilitate the synthesis of crystalline materials. These methods have been successfully employed for the production of this compound nanostructures. google.comresearchgate.net

In a typical hydrothermal synthesis, water-soluble salts of lanthanum, such as lanthanum chloride heptahydrate (LaCl3·7H2O) or lanthanum nitrate (B79036) hexahydrate (La(NO3)3·6H2O), are reacted with a sulfur source like sodium thiosulfate (B1220275) pentahydrate (Na2S2O3·5H2O) or potassium sulfide (K2S) in a sealed autoclave. google.comresearchgate.net The reaction is carried out under controlled temperature and time, followed by natural cooling. google.com This one-step liquid-phase reaction is advantageous due to its simplicity, low cost, and the ability to produce microcrystals with specific morphologies, such as lamellar stacked structures or nanorods. google.comresearchgate.net Microwave-assisted hydrothermal synthesis has also been reported, which can significantly shorten the reaction time. google.com

Precursor 1Precursor 2SolventMethodResulting MaterialReference
Lanthanum chloride heptahydrateSodium thiosulfate pentahydrateDistilled waterMicrowave HydrothermalLa2S3 microcrystals google.com
Lanthanum nitrate hexahydratePotassium sulfideDistilled waterHydrothermalLa2S3 nanorods researchgate.net

Ethanol-Based Wet Chemical Single-Source Precursor Routes

A facile ethanol-based wet chemical route using a single-source precursor has been developed for the synthesis of sulfide materials. While much of the detailed research focuses on calcium this compound (CaLa2S4), the principles can be extended to this compound. researchgate.netrsc.orgrsc.orgx-mol.com This method involves preparing a precursor material in an ethanol (B145695) medium, which is then thermally decomposed to form the final sulfide powder. researchgate.netrsc.orgrsc.orgx-mol.com

For the synthesis of CaLa2S4, the precursor is fabricated via a single-source precursor method in ethanol, followed by thermal decomposition in an inert atmosphere like argon at high temperatures (e.g., 1000°C for 5 hours). researchgate.netrsc.orgrsc.orgx-mol.com This approach can yield powders with a high specific surface area due to the formation of small particles and mesopores. researchgate.netrsc.orgrsc.org

Carbonate Precipitation Routes

The carbonate precipitation route is another wet chemical method used to prepare precursors for this compound synthesis. dtic.milresearchgate.net This technique involves the co-precipitation of lanthanum ions as carbonates from an aqueous solution. dtic.mil For instance, an aqueous solution of lanthanum nitrate can be reacted with a precipitating agent like ammonium (B1175870) carbonate. dtic.milresearchgate.net

The resulting carbonate precursor is then subjected to a sulfurization step, typically by heating in a flowing atmosphere of a sulfurizing agent such as hydrogen sulfide (H2S) or carbon disulfide (CS2). dtic.milresearchgate.net This method allows for the synthesis of spherical, sub-micrometer-sized pure sulfide powders. researchgate.net However, a potential drawback is the high probability of incorporating oxygen and hydroxide (B78521) ions into the precipitate, which can affect the optical quality of the final product. tandfonline.com

Lanthanum SaltPrecipitating AgentSulfurizing AgentResulting MaterialReference
Lanthanum NitrateAmmonium CarbonateCS2Pure CLS powder researchgate.net
Lanthanum NitrateNot specifiedH2SCaLa2S4 powder dtic.mil

Vapor Deposition Techniques for this compound Films

Vapor deposition techniques are crucial for the fabrication of thin films of this compound, which have applications in various electronic and optoelectronic devices. These methods involve the deposition of a material from the vapor phase onto a substrate.

Several vapor deposition methods have been utilized for this compound films, including:

Chemical Vapor Deposition (CVD): In this technique, volatile precursors are introduced into a reaction chamber where they react and decompose on a heated substrate to form a thin film. psu.edu Metal-organic chemical vapor deposition (MOCVD) using a single-source precursor like [La(bipy)(S2CNEt2)3] has been successfully used to deposit well-defined cubic phase (γ-La2S3) thin films. psu.eduresearchgate.netrsc.org This method is considered simple and inexpensive. psu.edu Other CVD approaches have used precursors like lanthanum chloride and thiourea (B124793), though some processes involve toxic and corrosive substances like CS2 or H2S. psu.edu

Atomic Layer Epitaxy (ALE): Also known as atomic layer deposition (ALD), this technique allows for the deposition of thin films with atomic-level precision. It has been used to deposit this compound thin films which are amorphous below 400°C and crystallize into the cubic γ-La2S3 structure at 500°C. researchgate.net

Spray Pyrolysis: This is a cost-effective and rapid chemical deposition technique that does not require a vacuum system. univ-temouchent.edu.dzresearchgate.net An aqueous solution containing precursors like lanthanum nitrate and thiourea is sprayed onto a heated substrate. univ-temouchent.edu.dzresearchgate.net The as-deposited films are often amorphous and can be made polycrystalline by annealing. researchgate.net

Thermal Evaporation: This physical deposition technique involves heating a source material in a vacuum to create a vapor that then condenses on a substrate to form a thin film. univ-temouchent.edu.dz

Multi-source Vapor Deposition: This method involves the simultaneous evaporation of multiple source materials to deposit a composite film. psu.edu

Deposition TechniquePrecursorsSubstrate TemperatureFilm CharacteristicsReference
MOCVD[La(bipy)(S2CNEt2)3]OptimizedCubic phase (γ) La2S3 researchgate.netrsc.org
Atomic Layer Epitaxyβ-diketonate precursor, H2S500°CCubic γ-La2S3 researchgate.net
Spray PyrolysisLanthanum nitrate, Thiourea300°CAmorphous (as-deposited), Polycrystalline (annealed) univ-temouchent.edu.dzresearchgate.net

Metal Organic Chemical Vapor Deposition (MOCVD)

Metal Organic Chemical Vapor Deposition (MOCVD) is a technique utilized for depositing thin films of this compound (La2S3). psu.edursc.org In this process, a single-source precursor, such as [La(bipy)(S2CNEt2)3], is thermally decomposed to deposit La2S3 onto various substrates. psu.edursc.org The characteristics of the resulting films are highly dependent on preparative parameters like substrate temperature and the nature of the substrate itself. psu.edursc.org

Optimization of these parameters allows for the formation of well-defined cubic phase (γ-phase) this compound thin films. psu.edursc.org For instance, thin films of La2S3 have been successfully prepared from the precursor [La(bipy)(S2CNEt2)3] using MOCVD. rsc.org The resulting films have been characterized using various analytical techniques, including X-ray powder diffraction (XRPD), scanning electron microscopy (SEM), high-resolution transmission electron microscopy (HRTEM), and in-situ X-ray photoelectron spectroscopy (XPS). psu.edursc.org

ParameterDescription
Precursor [La(bipy)(S2CNEt2)3]
Deposition Technique Metal Organic Chemical Vapor Deposition (MOCVD)
Product Cubic phase (γ) this compound (La2S3) thin films
Characterization Methods XRPD, SEM, HRTEM, XPS

Atomic Layer Epitaxy (ALE)

Atomic Layer Epitaxy (ALE), also known as Atomic Layer Deposition (ALD), is another advanced method for the synthesis of this compound thin films. psu.edu This technique allows for the deposition of thin films with atomic-level precision, which is crucial for applications in electronics and optics. The ALE method has been successfully employed to deposit this compound thin films, demonstrating its capability in producing high-quality material layers. psu.edu

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) has been successfully used to grow lanthanum monosulfide (LaS) thin films on silicon substrates. aip.org In this technique, a high-power laser is used to ablate a target material, in this case, a previously synthesized pure bulk LaS target, creating a plasma plume that deposits as a thin film on a substrate. aip.org The quality of the deposited films is influenced by several parameters, including substrate temperature, laser repetition rate, laser energy, and the distance between the target and the substrate. aip.org

Research has shown the successful growth of LaS thin films in their cubic rocksalt phase using PLD. aip.org These films are a crucial step towards developing thinner, more crystalline films for potential applications in vacuum microelectronics. canada.ca

ParameterDescription
Target Material Pure bulk Lanthanum Monosulfide (LaS)
Substrate Silicon (Si)
Deposition Technique Pulsed Laser Deposition (PLD)
Product Cubic rocksalt phase Lanthanum Monosulfide (LaS) thin films
Key Deposition Parameters Substrate temperature, laser repetition rate, laser energy, target-substrate distance

Thermal Evaporation

Thermal evaporation is a straightforward and cost-effective physical deposition technique for producing thin films of this compound. psu.edu The process involves heating a source material, in this case, a single-source precursor of this compound, in a vacuum chamber until it evaporates. The vapor then condenses on a cooler substrate, forming a thin film. This method has been used to create thin films of α, β, and γ-La2S3. researchgate.net It is considered a viable technique for large-scale production due to its simplicity and low cost. psu.edu

Multi-Source Vapor Deposition

Multi-source vapor deposition is a technique that has been utilized for the synthesis of this compound thin films. psu.edu This method involves the simultaneous or sequential evaporation of the constituent elements, lanthanum and sulfur, from separate sources onto a heated substrate. researchgate.net The composition and properties of the resulting films can be controlled by adjusting the evaporation rates of the individual sources. This technique offers flexibility in tuning the stoichiometry of the this compound films.

Spray Pyrolysis Methods

Spray pyrolysis is a versatile and economical chemical deposition technique for preparing this compound thin films. psu.eduresearchgate.net The method involves spraying a solution containing lanthanum and sulfur precursors onto a heated substrate. The droplets undergo pyrolysis upon hitting the hot surface, leading to the formation of a thin film.

A common precursor combination is an aqueous solution of lanthanum chloride (LaCl3) and thiourea (SC(NH2)2). researchgate.net The properties of the deposited films, such as their crystallinity and optical band gap, are influenced by factors like the substrate temperature and subsequent annealing treatments. researchgate.net For example, as-deposited films can be amorphous, while annealing can induce polycrystallinity. researchgate.net The optical band gap of spray-deposited La2S3 films has been reported to be around 2.5 eV, which can decrease upon annealing due to improved crystallinity. researchgate.net

ParameterDescription
Precursors Lanthanum Chloride (LaCl3), Thiourea (SC(NH2)2)
Deposition Technique Spray Pyrolysis
Product Polycrystalline this compound (La2S3) thin films
Substrate Temperature Optimized for film uniformity and adherence
Post-Deposition Treatment Annealing to improve crystallinity
Optical Band Gap ~2.5 eV (as-deposited), decreases with annealing

Pressure-Assisted Reaction Sintering for Bulk Materials

Pressure-Assisted Reaction Sintering (PARS) is a method developed for the fabrication of dense, bulk γ-phase this compound (γ-LaSy) materials with a wide range of compositions (1.33 < y < 1.5). aip.orgaip.org This technique combines the chemical reaction and sintering processes into a single step under applied pressure. aip.org

The process typically starts with a mixture of stoichiometric lanthanum sesquisulfide (La2S3) and lanthanum trihydride (LaH3) powders. aip.orgaip.org This powder mixture is then hot-pressed, leading to a reaction between the components to form the desired γ-LaSy composition and simultaneous sintering to produce a dense pellet. aip.orgaip.org The PARS method has been shown to produce single-phase γ-LaSy pellets with a theoretical density of 97% or higher. aip.orgaip.org This technique is particularly useful for preparing thermoelectric materials. aip.org

ParameterDescription
Starting Materials Lanthanum Sesquisulfide (La2S3) powder, Lanthanum Trihydride (LaH3) powder
Synthesis Method Pressure-Assisted Reaction Sintering (PARS)
Product Dense, single-phase γ-Lanthanum Sulfide (γ-LaSy) pellets
Density ≥ 97% of theoretical density
Application High-temperature thermoelectric materials

Wet ColloMeno Synthesis for Nanocrystalline Forms

The synthesis of this compound nanocrystals via wet colloidal methods represents a significant advancement in producing these materials at much lower temperatures than traditional solid-state reactions, which often require temperatures exceeding 1200°C. chembites.org This approach offers control over the composition, size, and phase of the resulting nanocrystals, which is crucial for tuning their optical and electronic properties. acs.orgsci-hub.se

A key challenge in the synthesis of lanthanide sulfide nanocrystals is the chemical incompatibility between hard Lewis acid lanthanide ions (like La³⁺) and soft base anions like sulfide (S²⁻). chembites.org Researchers have overcome this by utilizing lanthanide iodide (LaI₃) precursors in a high-boiling point solvent and capping agent like oleylamine (B85491). chembites.orgacs.org The rationale behind using an iodide precursor is based on Hard and Soft Acids and Bases (HSAB) theory; the highly incompatible pairing of the hard La³⁺ cation and the very soft iodide (I⁻) anion in the precursor facilitates the reaction with a sulfur source, as lanthanum will preferentially bond with the harder sulfide anion. chembites.org

Studies have demonstrated the successful synthesis of colloidal La₂S₃ and LaS₂ nanocrystals at temperatures between 150 and 255 °C. acs.orgresearchgate.net The choice of the sulfur source has been identified as a critical parameter that dictates the final phase of the this compound nanocrystal. chembites.orgacs.org

When bis(trimethylsilyl) sulfide, (TMS)₂S, is used as the sulfur source in combination with LaI₃ in an oleylamine solvent, La₂S₃ nanocrystals are formed. chembites.orgsci-hub.se This reaction has been used to produce both undoped and erbium-doped La₂S₃ (La₂S₃:Er³⁺) nanocrystals. sci-hub.se The resulting La₂S₃ nanocrystals exhibit semiconducting properties, with a calculated optical bandgap of approximately 2.98 eV. sci-hub.se

Conversely, using elemental sulfur (S(0)) as the sulfur source under similar reaction conditions leads to the formation of LaS₂ nanocrystals. acs.orgsci-hub.se This marks the first time LaS₂ has been stabilized as a colloidal nanocrystal. acs.org The morphology and, consequently, the optical properties of the LaS₂ nanocrystals can be tuned. Researchers have synthesized LaS₂ as both nanoellipsoids and square-based nanoplates, which exhibit different colors and absorption spectra. sci-hub.se The indirect bandgap absorption of LaS₂ shifts significantly depending on the nanocrystal dimensions, moving from 635 nm for nanoellipsoids to 365 nm for nanoplates, a phenomenon attributed to quantum confinement effects. acs.orgsci-hub.se

The synthesis is typically conducted by dissolving the lanthanum iodide precursor in oleylamine, followed by the injection of the sulfur source at a specific reaction temperature. The reaction is allowed to proceed for a short duration, often around 10 minutes, before being cooled to stop crystal growth. sci-hub.se The resulting nanocrystals can then be isolated and dispersed in organic solvents like toluene (B28343) or tetrachloroethylene. acs.org

Table 1: Synthesis Parameters for Colloidal this compound Nanocrystals

Target CompoundLanthanum PrecursorSulfur SourceSolvent/Capping AgentReaction Temperature (°C)Resulting Nanocrystal PhaseObserved Properties
This compoundLanthanum Iodide (LaI₃)bis(trimethylsilyl) sulfide ((TMS)₂S)Oleylamine220-255La₂S₃Optical bandgap of 2.98 eV. sci-hub.se
This compoundLanthanum Iodide (LaI₃)Elemental Sulfur (S(0))Oleylamine220-255LaS₂Phase-dependent absorption; shifts from 635 nm (ellipsoids) to 365 nm (nanoplates). acs.orgsci-hub.se

Compound Information

Crystallographic and Structural Characterization of Lanthanum Sulfide Phases

Polycrystalline and Single Crystal Structural Investigations

The structural analysis of lanthanum sulfide (B99878) has been carried out on both polycrystalline and single-crystal samples. Polycrystalline films have been successfully synthesized and their structural properties have been investigated using techniques like X-ray diffraction. researchgate.net These studies have been instrumental in identifying the different phases and their lattice parameters. For instance, polycrystalline films have been shown to exhibit multiple diffraction peaks corresponding to various crystal planes, confirming their crystalline nature. researchgate.net

Single-crystal X-ray diffraction has provided more precise details about the atomic arrangements within the crystal lattice. researchgate.netrsc.orgznaturforsch.com These investigations have been crucial for determining the exact space group and atomic coordinates of different lanthanum sulfide phases. researchgate.netrsc.orgznaturforsch.com The growth of single crystals, sometimes as by-products in the synthesis of other materials, has enabled detailed structural elucidation. researchgate.net

Determination of Cubic (γ-La₂S₃, Th₃P₄-type), Tetragonal (β-La₂S₃, LaS₂, La₅S₇), and Monoclinic (α-LaS₂) Phases

This compound exists in several polymorphic forms, with the most common stoichiometry being La₂S₃. researchgate.netresearchgate.netuniv-temouchent.edu.dz These polymorphs, along with other this compound stoichiometries, crystallize in different systems.

The cubic γ-La₂S₃ phase is the high-temperature stable form and possesses the Th₃P₄-type structure. mit.edunih.gov This phase is often a focus due to its potential applications. colab.ws It can be stabilized at room temperature, sometimes through the introduction of other elements. mit.edunih.gov The structure is characterized by a cubic unit cell. unifiedpatents.comucf.edu

The tetragonal β-La₂S₃ is an intermediate temperature phase. mit.edunih.govtypeset.io It has been suggested that this phase is actually an oxysulfide, with some sulfur atoms being replaced by oxygen. colab.wsresearchgate.net

The monoclinic α-LaS₂ phase is another distinct crystal structure observed for lanthanum disulfide. researchgate.netsciencecafeovervecht.nl X-ray diffraction studies of composite thin films have shown the formation of mixed phases including monoclinic α-LaS₂ and tetragonal La₅S₇. sciencecafeovervecht.nl The α-LaS₂ phase is described with the space group P2₁/a. researchgate.net

Other notable phases include tetragonal LaS₂ and tetragonal La₅S₇ . univ-temouchent.edu.dzsciencecafeovervecht.nlmaterialsproject.org The LaS₂ phase can crystallize in the tetragonal P4/nmm space group. materialsproject.org The La₅S₇ phase has also been identified with a tetragonal crystal structure. sciencecafeovervecht.nl

The table below summarizes the crystallographic data for some of the known this compound phases.

PhaseCrystal SystemSpace Group
γ-La₂S₃ CubicI-43d
β-La₂S₃ TetragonalI4₁/acd
α-LaS₂ MonoclinicP2₁/a
LaS₂ TetragonalP4/nmm
La₅S₇ TetragonalNot specified
α-La₂S₃ OrthorhombicPnma

Data sourced from multiple research findings. researchgate.netresearchgate.netresearchgate.netuniv-temouchent.edu.dzmit.edunih.govsciencecafeovervecht.nlmaterialsproject.org

Crystal Structure Prediction under Extreme Conditions

The behavior of this compound under extreme conditions, particularly high pressure, has been a subject of theoretical and experimental investigation. researchgate.netaps.orgfau.de These studies have led to the discovery of novel stoichiometries and interesting transformations in chemical bonding.

First-principles swarm-intelligence structural searches have predicted the existence of previously unknown, pressure-stabilized this compound stoichiometries. researchgate.netaps.orgfau.de Among these are the sulfur-rich compounds LaS₃ and LaS₅ . researchgate.netaps.orgfau.de These phases are predicted to become thermodynamically stable at high pressures, expanding the known phase diagram of the La-S system. researchgate.net For instance, LaS₃ is predicted to be stable in a Pm-3n structure at 150 GPa, while LaS₅ is predicted to be stable in a C2/c phase at the same pressure. researchgate.net

A fascinating aspect of the high-pressure behavior of lanthanum sulfides is the evolution of sulfur-sulfur bonding patterns. researchgate.netaps.orgfau.de As the sulfur content and pressure increase, the connectivity of sulfur atoms changes systematically. The observed sequence of S-S bonding motifs is as follows:

Atomic S: Isolated sulfur atoms.

S₂ Dimers: Pairs of sulfur atoms bonded together.

One-dimensional linear S chains: Extended, straight chains of sulfur atoms.

Two-dimensional S ladders: More complex, ladder-like structures of sulfur atoms. researchgate.netaps.orgfau.de

This evolution from simple atomic sulfur to complex polymeric structures is a direct consequence of the applied pressure, which forces the atoms into novel arrangements. researchgate.net

Advanced Diffraction Techniques

X-ray diffraction (XRD) is a cornerstone technique for the structural characterization of this compound materials. researchgate.netoptica.orgresearchgate.netresearchgate.netpsu.edu XRD patterns provide a fingerprint of the crystalline phases present in a sample. By analyzing the positions and intensities of the diffraction peaks, researchers can identify the specific this compound phase (e.g., α-La₂S₃, γ-La₂S₃), determine lattice parameters, and assess the crystallinity of the material. researchgate.netoptica.org

For example, XRD has been used to confirm the orthorhombic structure of α-La₂S₃ films, with calculated lattice parameters of a = 7.66 Å, b = 4.22 Å, and c = 15.95 Å. researchgate.net It has also been employed to identify the formation of mixed-phase thin films containing both monoclinic α-LaS₂ and tetragonal La₅S₇. sciencecafeovervecht.nlresearchgate.net Furthermore, XRD is crucial for studying phase transformations under different conditions, such as temperature or pressure, and for verifying the phase purity of synthesized powders and ceramics. optica.orgresearchgate.net

Local Structure Analysis: X-ray Absorption Fine Structure (EXAFS) Spectroscopy

X-ray Absorption Fine Structure (EXAFS) spectroscopy is a technique that probes the local atomic environment around a specific element. taylorandfrancis.com By analyzing the fine structure in the X-ray absorption spectrum above an absorption edge, information about the number, type, and distance of neighboring atoms can be extracted. taylorandfrancis.comrrcat.gov.in

A study on gallium this compound (GLS) glass and thin films utilized EXAFS at the sulfur and gallium K-edges, as well as the lanthanum L₃-edge. researchgate.net The results indicated that while the bulk glass exhibited a high degree of chemical ordering, the thin films showed chemical disorder, with evidence of Ga-Ga and S-S "wrong bonds". researchgate.net This demonstrates the capability of EXAFS to reveal subtle differences in the local coordination environment between different forms of a material. In studies of ternary molybdenum sulfide catalysts, EXAFS has been instrumental in confirming that Mo₆S₈ clusters are the fundamental structural units. acs.org

Microstructural Analysis via Electron Microscopy

Electron microscopy techniques are indispensable for visualizing the microstructure of materials at high resolution, providing information on morphology, grain size, and defects.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of a material. mdpi.com In the study of this compound, SEM has been used to characterize the morphology of thin films and powders. For instance, SEM images of La₂S₃ thin films prepared by metal-organic chemical vapor deposition (MOCVD) revealed their surface structure. psu.edursc.org Similarly, the morphology of CaLa₂S₄ powder, synthesized via a wet chemistry route followed by thermal decomposition, was observed using SEM. rsc.org Studies on this compound-based composites have also utilized SEM to examine the morphology of the different components. researchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides information on the internal structure of a material by passing a beam of electrons through a thin specimen. mdpi.com TEM has been used to confirm the phase composition and observe the morphology of synthesized CaLa₂S₄ powder. rsc.org In the study of this compound nanospheres synthesized in microemulsions, TEM images supported the finding that nanospheres were produced. rsc.org

High-Resolution Transmission Electron Microscopy (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) is a mode of TEM that allows for the direct imaging of the crystallographic structure of a material at the atomic scale. HRTEM has been employed to characterize various forms of this compound. For instance, it was used to analyze γ-La₂S₃ nanoparticles, revealing their cubic phase with uniform sizes between 10-30 nm. researchgate.net In another study, HRTEM images of LaS thin films showed that they were composed of nanocrystals separated by amorphous regions. aip.org This technique was also crucial in identifying the anatase phase in lithium aluminosilicate (B74896) glass-ceramics, which could not be distinguished by X-ray diffraction alone. researchgate.net

Scanning/Transmission Electron Microscopy (S/TEM) for Elemental and Structural Correlation

Scanning/Transmission Electron Microscopy (S/TEM) combines the principles of SEM and TEM, allowing for high-resolution imaging coupled with analytical techniques like energy-dispersive X-ray spectroscopy (EDS) for elemental mapping. nanoscience.com This provides a powerful tool for correlating local elemental composition with the microstructure. ucf.eduresearchgate.net

A study on the high-temperature annealing of calcium this compound (CLS) ceramics utilized S/TEM to investigate changes in stoichiometry and structure. ucf.edu The analysis revealed the diffusion of oxygen outwards and sulfur loss, accompanied by the formation of surface layers of La₂O₂S and a subsurface layer of La₂₀OS₂₉. ucf.edu The ability to perform compositional and structural analysis at the micrometer to picometer scale was critical in understanding these phase transformations. ucf.edu

Interactive Data Table: Crystallographic Data of this compound Phases

CompoundFormulaCrystal SystemSpace Group
This compoundLaSCubicFm-3m
Lanthanum Sesquisulfide (α-phase)α-La₂S₃OrthorhombicPnma
Lanthanum Sesquisulfide (β-phase)β-La₂S₃TetragonalI-42d
Lanthanum Sesquisulfide (γ-phase)γ-La₂S₃CubicI-43d
This compoundLa₃S₄CubicI-43d

Electronic Structure and Band Theory of Lanthanum Sulfide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a primary tool for calculating the electronic structure of lanthanum sulfides. mpg.de Researchers have employed DFT as implemented in various codes, such as the Cambridge Serial Total Energy Package (CASTEP), to determine the band diagrams and density of states for different lattice structures of lanthanum sulfide (B99878). unomaha.eduaimspress.com

In typical calculations, the generalized gradient approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) exchange and correlation functional is utilized. aimspress.com Specific parameters, such as a plane-wave basis set with an energy cutoff of 380 eV and ultra-soft pseudopotentials, have been applied. aimspress.com The valence electron configuration for lanthanum is considered as 5s²5p⁶5d¹6s². aimspress.com Lanthanum is unique in the lanthanide series as it does not possess any f-shell electrons in its ground state configuration, which simplifies the electronic structure calculations compared to other lanthanide sulfides. unomaha.eduaimspress.commobt3ath.comaimspress.com

Table 1: Typical DFT Calculation Parameters for Lanthanum Sulfide
ParameterValue/MethodReference
DFT CodeCASTEP unomaha.eduaimspress.com
Exchange-Correlation FunctionalGGA-PBE aimspress.com
Energy Cutoff380 eV aimspress.com
K-point Mesh (LnS)7 x 7 x 7 aimspress.com
K-point Mesh (Ln₃S₄)5 x 5 x 5 aimspress.com
Lanthanum Valence Configuration5s²5p⁶5d¹6s² aimspress.com

While lanthanum lacks f-electrons, the study of lanthanide sulfides often involves systems containing elements like samarium (Sm) and gadolinium (Gd), where f-electrons play a crucial role. For these systems, the standard DFT approach is often insufficient, and the DFT+U method is employed. unomaha.eduaimspress.comresearchgate.net This method adds a Hubbard U term to account for the strong on-site Coulomb interactions of localized d- and f-electrons. aip.org In studies of lanthanide sulfides, a U value of 6 eV has been used for the f-electrons of Sm and Gd. unomaha.eduaimspress.comresearchgate.net In related systems like cerium-doped calcium this compound, a U value of 5 eV has been applied to the lanthanum d-orbitals, indicating the method's relevance even for correcting the description of d-electrons in lanthanum-containing compounds. aip.org

For complex calculations involving f-electron systems, achieving convergence can be challenging. To address this, the ensemble density functional theory (EDFT) scheme has been utilized. unomaha.eduaimspress.com This method is particularly helpful in overcoming convergence issues inherent in these systems, ensuring the reliability of the calculated electronic structures. unomaha.eduaimspress.com

Band Structure and Partial Density of States Analysis

Calculations of the band structure and partial density of states (pDOS) provide detailed insight into the electronic makeup of lanthanum sulfides. unomaha.edumobt3ath.com For both LaS and La₃S₄, the analysis shows occupied bands crossing the Fermi level, which is indicative of metallic behavior. mobt3ath.comaimspress.com

In LaS, the partial density of states reveals a relatively lower occupancy of states at the Fermi level, with large densities of states located just above and below it. mobt3ath.com For La₃S₄, the calculated band structure shows a high occupancy of d-orbitals at the Fermi level. mobt3ath.com This high density of d-orbital states at the Fermi level is a key feature of its electronic structure.

Investigation of Metallic and Semiconducting Character

The electronic structure calculations consistently predict that both LaS and La₃S₄ are metallic. unomaha.eduaimspress.commobt3ath.com This is a direct consequence of the absence of a band gap at the Fermi level, with occupied bands overlapping it. mobt3ath.comaimspress.com Specifically, LaS is often described as a semimetal due to the lower density of states at the Fermi level. mobt3ath.com These computational predictions align well with experimental observations of the metallic properties of these materials. unomaha.eduaimspress.commobt3ath.com Furthermore, La₃S₄ has garnered significant interest for its transition to a superconducting state at a temperature of 7.2 K. mobt3ath.comaimspress.com

Table 2: Calculated Electronic Properties of Lanthanum Sulfides
CompoundPredicted CharacterKey FeatureReference
LaSSemimetalOccupied bands overlap the Fermi level; lower occupancy at Fermi level. mobt3ath.com
La₃S₄MetalHigh occupancy of d-orbitals at the Fermi level. mobt3ath.com

Fermi Level Analysis and Electron Concentration

The position of the Fermi level is critical in determining the electrical properties of a material. In both LaS and La₃S₄, the Fermi level (conventionally set to 0 eV in band structure diagrams) lies within a continuum of occupied states. mobt3ath.comaimspress.com

For LaS, the electron concentration at the Fermi level is lower compared to La₃S₄. mobt3ath.com In La₃S₄, the high concentration of electrons in d-orbitals at the Fermi level contributes to its robust metallic character. mobt3ath.com The electronic properties, including the free carrier concentration, can be tuned. Studies on related lanthanide chalcogenides, such as La₃Te₄, have shown that creating lanthanum vacancies can alter the number of free electrons and shift the Fermi level, potentially inducing a metal-to-insulator transition. arxiv.org This highlights the importance of stoichiometry in controlling the electron concentration and, consequently, the electronic properties of these materials. Lanthanum monosulfide, in particular, has received attention for its metallic nature and low work function, making it a candidate for cold cathode applications. unomaha.eduaimspress.com

Spectroscopic and Optical Property Investigations

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com XPS studies on lanthanum sulfide (B99878) (La₂S₃) provide critical information about its surface chemistry and electronic structure.

Analysis of γ-La₂S₃ powder, doped with 0.1% wt. % sodium sulfide (Na₂S) to stabilize the cubic phase, has been conducted to identify the bonding states of lanthanum and sulfur. aip.orgaip.org These investigations reveal that the material is often not a pure metal sulfide but a mixture of lanthanum oxide and lanthanum sulfide. aip.orgucf.edu This is evidenced by the La 3d and O 1s spectra, where shake-up peaks in the La 3d spectrum are characteristic of lanthanum oxide. aip.orgucf.edu However, the sulfur fine spectra typically show no evidence of oxidized sulfur contributing to the O 1s peak. aip.orgucf.edu

In-situ XPS analysis of La₂S₃ thin films prepared by metal-organic chemical vapor deposition (MOCVD) has also been performed. psu.edu These studies track the changes in the core level binding energies of La 3d and S 2p as the precursor material decomposes to form La₂S₃. psu.edu The binding energy of S 2p in the precursor is observed at 164.6 eV, which decreases to 163.4 eV upon the formation of the La₂S₃ film. psu.edu The stability of the La₂S₃ film is confirmed by the consistent peak intensities and positions of the S 2p and La 3d peaks at temperatures ranging from 300 to 800 °C. psu.edu

The following table summarizes the key XPS data for γ-La₂S₃:

ElementCore LevelBinding Energy (eV)Observation
Sulfur (S)2p163.4In La₂S₃ thin film psu.edu
Lanthanum (La)3d-Presence of shake-up peaks indicates oxide formation aip.orgucf.edu
Oxygen (O)1s-Indicates presence of lanthanum oxide aip.orgucf.edu

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.

FTIR analysis of this compound and related materials, such as gallium this compound (GLS) glasses, provides insights into their vibrational properties and the presence of impurities. google.com In GLS glasses, strong absorption peaks between 1-3 µm are attributed to transition metal impurities like Fe, Cr, and Ni. google.com In the 3-5 µm region, absorptions from OH⁻, SH⁻, and carbon impurities are observed, with a distinct peak at 2.91 µm corresponding to the OH⁻ content. google.com

For this compound nanorods synthesized via a hydrothermal method, FTIR spectroscopy is used for characterization. dntb.gov.ua Similarly, in composites of this compound with graphene oxide, FTIR spectra reveal chemical information and the major functional groups present. dypatilunikop.org In lanthanum-doped cadmium sulfide (CdS) thin films, FTIR analysis helps in understanding the chemical bonding, with a faint absorption band around 3740 cm⁻¹ attributed to the O-H stretching vibration from moisture. nih.gov

Raman Spectroscopy

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser.

Raman studies of lanthanum monosulfide (LaS) thin films grown on silicon substrates reveal features indicative of their crystalline yet disordered nature. aip.org The spectrum shows strong features at 91 and 264 cm⁻¹, which are attributed to disorder-induced first-order Raman scattering from acoustic and optic phonons, respectively. aip.org The peak at 91 cm⁻¹ arises mainly from transverse acoustic (TA) and longitudinal acoustic (LA) phonons, while a shoulder at 120 cm⁻¹ is associated with other TA and LA phonons. aip.org

In the CaS-La₂S₃ solid solution, Raman spectroscopy is a sensitive tool for detecting small deviations from stoichiometry, particularly sulfur loss during processing. optica.orgspiedigitallibrary.org The full width at half maximum (FWHM) of the A₁ vibrational mode at 225 cm⁻¹, which is uniquely associated with the sulfur sublattice, broadens with increased point defect concentration due to sulfur loss or excess. optica.org This correlates with a decrease in the lattice parameter as measured by X-ray diffraction. optica.org

Ellipsometry Measurements for Optical Constants

Spectroscopic ellipsometry is an optical technique for investigating the dielectric properties (complex refractive index or dielectric function) of thin films. It measures the change in polarization of light upon reflection or transmission.

Ellipsometry measurements on lanthanum monosulfide (LaS) thin films, when analyzed with a Drude-Lorentz model, provide values for the material's optical constants. aip.org From these measurements, an electron concentration of approximately 2.52 × 10²² cm⁻³ and a mobility of around 8.5 cm²/V·s have been derived for LaS films. aip.org For gallium this compound (GLS) glasses, the refractive index was found to decrease with increasing wavelength. soton.ac.uk For instance, a 60:40 GLS glass composition exhibited a high refractive index of 2.51 at 650 nm. soton.ac.uk

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a non-destructive method of probing the electronic structure of materials. Light is directed onto a sample, where it is absorbed and imparts excess energy into the material in a process called photo-excitation. One way this excess energy can be dissipated is by the emission of light, or luminescence.

Near-Band-Edge Photoluminescence Emission

Near-band-edge (NBE) emission in semiconductors corresponds to the radiative recombination of excitons, or electron-hole pairs, with energies close to the material's bandgap. In this compound materials, a strong emission peak observed at about 825 nm in photoluminescence spectra can be attributed to near-band-edge emission. x-mol.net Studies on La₂S₃ nanocrystals have identified an optical bandgap of approximately 2.98 eV. sci-hub.se

UV-Vis Spectrometry and Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectrometry is a crucial technique for characterizing the electronic and optical properties of this compound compounds. This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the material's electronic band structure, particularly its optical band gap.

The optical properties of this compound are highly dependent on its specific stoichiometry and morphology. For instance, thin films of this compound (LaS) deposited by spray pyrolysis have been shown to be polycrystalline and possess a direct band gap of 2.5 eV. researchgate.net Similarly, thin films of lanthanum sesquisulfide (La2S3) have also been characterized using this technique. Studies on α-La2S3 thin films synthesized by spray pyrolysis revealed optical bandgaps of 3.39 eV and 3.45 eV, with the variation attributed to different sulfide-to-lanthanum precursor ratios used during synthesis. iaea.org Another form, nanostructured β-LaS2 thin films prepared via a hydrothermal method, exhibited a direct band gap of 3.72 eV. researchgate.net Meanwhile, the cubic γ-La2S3 phase is identified as a broad-band semiconductor with an approximate optical bandgap of 2.0 eV. spiedigitallibrary.org

Absorption spectra of semiconducting La2S3 nanostructures show a distinct absorption edge around 420 nm. sci-hub.se The optical bandgap for these La2S3 nanocrystals, calculated using the Tauc method, is approximately 2.98 eV. sci-hub.se In glassy systems, such as La2S3-Ga2S3, the composition influences the optical properties. aip.org The introduction of La2S3 into GeS2-Ga2S3 glasses has a minimal effect on the infrared absorption spectrum. nih.gov

The following table summarizes the reported optical band gap values for various forms of this compound:

Reported Optical Band Gap Values for this compound Compounds
Compound/Phase Morphology Optical Band Gap (eV)
LaS Thin Film 2.5 researchgate.net
α-La2S3 Thin Film 3.39 - 3.45 iaea.org
β-LaS2 Nanostructured Thin Film 3.72 researchgate.net
γ-La2S3 Bulk ~2.0 spiedigitallibrary.org
La2S3 Nanocrystals 2.98 sci-hub.se

The optical properties of this compound nanocrystals exhibit a strong dependence on their size and shape, a phenomenon known as quantum confinement. This effect is particularly evident in their light absorption characteristics. Colloidal synthesis methods allow for the production of this compound nanocrystals with tunable sizes, which in turn allows for the tuning of their optical properties. sci-hub.se

Research on colloidally synthesized lanthanum disulfide (LaS2) nanocrystals has demonstrated a clear size- and shape-dependent shift in light absorption. sci-hub.se For example, LaS2 nanoellipsoids display a low-intensity absorption peak at 635 nm. sci-hub.se As the morphology changes to square-based nanoplates, which have a smaller crystal size, the absorption edge experiences a significant blue-shift to 365 nm. sci-hub.se This shift from yellow-colored dispersions for the ellipsoids to orange for the nanoplates is a direct visual confirmation of the change in light absorption properties. sci-hub.se

This size-dependent behavior is also observed in related sulfide nanocrystal systems. For instance, increasing the reaction temperature during the synthesis of certain sulfide nanocrystals from 200°C to 250°C can lead to an increase in the average nanocrystal size from 2 nm to 4 nm, which corresponds to observable changes in the absorption and photoluminescence spectra due to quantum confinement effects. researchgate.net

Thermodynamic and Transport Phenomena in Lanthanum Sulfide

Electrical Resistivity and Conductivity Studies

The electrical properties of lanthanum sulfide (B99878) compounds, particularly their resistivity and conductivity, are highly dependent on their stoichiometry and crystal phase. Research has shown that γ-phase lanthanum sulfide (γ-La₃S₄) exhibits behavior characteristic of an extrinsic semiconductor. nasa.govnasa.gov In the compositional range of LaSy where 1.35 ≤ y ≤ 1.48, the material acts as a degenerate semiconductor with its carrier concentration dictated by the stoichiometric ratio of lanthanum to sulfur. nasa.gov

Studies on γ-phase La₃₋ₓS₄ (where 0.04 ≤ x ≤ 0.3) have been conducted over a wide temperature range of 300 to 1400 K to evaluate its potential for high-temperature thermoelectric applications. nasa.gov The electrical resistivity of these materials varies significantly with composition, allowing for the optimization of thermoelectric performance. iaea.org For instance, in spray-deposited this compound (LaS) thin films, the electrical resistivity is on the order of 10⁴ Ω·cm. researchgate.net Similarly, La₂S₃ thin films prepared by spray pyrolysis show resistivity in the range of 10⁴–10⁵ Ω·cm and exhibit semiconducting behavior. scientific.netresearchgate.net

The addition of other elements can also influence the electrical properties. For example, the substitution of lanthanum with elements like samarium, europium, or ytterbium in La₃₋ₓMₓS₄ alloys (where M = Sm, Eu, Yb) results in different variations of electrical resistivity as a function of electron concentration compared to the pure binary LaSy alloys. aip.org In another study, the addition of titanium to lanthanum sesquulfide (La₂S₃) was found to control the crystal phase. aip.org For samples with Ti, the heating and cooling curves of electrical resistivity measurements were in agreement. nii.ac.jp

Investigations into calcium sulfide (CaS) doped with this compound (La₂S₃) and zirconium sulfide (ZrS₂) have shown that the resulting solid electrolyte exhibits predominantly ionic conduction with a lower activation energy compared to pure CaS or CaS-La₂S₃. capes.gov.br

Here is an interactive data table summarizing the electrical resistivity of various this compound compounds:

CompoundResistivityCommentsReference
LaS Thin Film~10⁴ Ω·cmSpray-deposited researchgate.net
La₂S₃ Thin Film10⁴–10⁵ Ω·cmSpray pyrolysis scientific.netresearchgate.net
γ-La₃₋ₓS₄ (0.04≤x≤0.3)Varies with compositionExtrinsic semiconductor nasa.gov

Thermoelectric Properties Assessment

Lanthanum sulfides are considered promising materials for high-efficiency thermoelectric applications at elevated temperatures, up to 1300°C. science.gov The non-stoichiometric forms, LaSₓ (where 1.33 < x < 1.50), are particularly noted for their favorable thermoelectric properties. iaea.org The efficiency of a thermoelectric material is determined by its figure of merit (ZT), which is a function of the Seebeck coefficient (S), electrical resistivity (ρ), and total thermal conductivity (κtot) at a given absolute temperature (T), expressed as ZT = S²T / (ρ·κtot). acs.org

The Seebeck coefficient, or thermopower, is a critical parameter for thermoelectric performance. In γ-phase La₃₋ₓS₄, the Seebeck coefficient varies significantly with composition. iaea.org Studies on these materials between 300 and 1400 K show that they behave as extrinsic semiconductors. nasa.govnasa.gov For La₂S₃ thin films, thermo-emf measurements indicate p-type conductivity. scientific.netresearchgate.net

In lanthanum sesquisulfide (La₂S₃) with titanium additives, all samples exhibit a negative thermopower between 300 and 1000 K. aip.orgaip.org The magnitude of the thermopower in the γ-phase sample with 8 wt% Ti increases almost linearly with temperature, while the β-phase sample with 1 wt% Ti shows a maximum at 600 K. aip.org For some non-stoichiometric compositions, the magnitude of the thermopower increases almost linearly with increasing temperature. researchgate.net

The substitution of lanthanum with other rare-earth elements also impacts the Seebeck coefficient. In CuCr₁₋ₓLaₓS₂ solid solutions, cationic substitution with lanthanum significantly increases the Seebeck coefficient. scispace.com For instance, a La-doped solid solution showed a promising value of 325 µV/K at 500 K. mdpi.com Similarly, in La₃₋ₓMₓS₄ alloys (M = Sm, Eu, Yb), the variation of the Seebeck coefficient as a function of electron concentration differs from that of pure binary LaSy alloys. aip.org

The thermal conductivity of this compound is a key factor in its thermoelectric figure of merit. The total thermal conductivity (κtot) is the sum of the lattice (κlat) and electronic (κel) contributions. acs.org In γ-phase La₃₋ₓS₄, the thermal conductivity has been studied over a temperature range of 300 to 1400 K. nasa.gov For some non-stoichiometric lanthanum sulfides, the thermal conductivity ranges from 1.3 to 1.4 W/K·m. researchgate.net

Measurements on lanthanum sulfides with stoichiometries between LaS₁.₃₅ and LaS₁.₄₈ have shown a minimum in the lattice thermal conductivity at a composition around LaS₁.₄₁. nasa.gov This is attributed to the scattering of low-frequency phonons by large defects such as second-phase material (β-phase) and pores. nasa.gov The addition of titanium to lanthanum sesquisulfide (La₂S₃) also affects its thermal conductivity. aip.org In calcium this compound (CaLa₂S₄), the thermal conductivity is reported to be 1.70 W/m-K. matweb.commatweb.com

Here is an interactive data table of thermal conductivity values for different this compound compounds:

CompoundThermal Conductivity (W/m·K)Temperature Range (K)Reference
Non-stoichiometric LaSₓ1.3 - 1.4300 - 1000 researchgate.net
CaLa₂S₄1.70Room Temperature matweb.commatweb.com
La₂S₃ with Ti additiveVaries with Ti content300 - 1000 aip.org

The optimization of the thermoelectric figure of merit (ZT) is the primary goal in the development of thermoelectric materials. For γ-phase La₃₋ₓS₄ with a composition of x=0.3 (LaS₁.₄₈), a maximum figure-of-merit (Z) of approximately 5x10⁻⁴ K⁻¹ was obtained. nasa.govaip.org

In lanthanum sesquisulfide (La₂S₃) with titanium additives, the ZT value increases with temperature. aip.orgaip.org A sample with 8 wt% Ti, which is almost entirely the cubic γ-phase, behaves as a degenerate semiconductor and reaches a ZT of 0.21 at 1000 K. aip.orgaip.org In contrast, a sample with 2 wt% Ti, consisting mainly of the tetragonal β-phase, shows a ZT value that increases abruptly with temperature, becoming comparable to the 8 wt% Ti sample at 1000 K. aip.orgaip.org For some non-stoichiometric compounds, a maximum ZT of 0.17 was achieved at 873 K, with thermoelectric properties improving as the sulfur content decreases. researchgate.net

The substitution of lanthanum with other elements has been explored to enhance ZT. In La₃₋ₓMₓS₄ alloys (M = Sm, Eu, Yb), while the maximum electrical power factor occurs around x ≈ 0.3, the estimated maximum in the figure-of-merit at 1000°C shifts to larger x values (around 0.7) for all alloy systems. aip.org

Hall Effect Measurements

Hall effect measurements are crucial for determining the carrier concentration and mobility in semiconductor materials. Studies on γ-phase La₃₋ₓS₄ (with x ranging from 0.04 to 0.3) have included Hall effect measurements to understand its behavior as an extrinsic semiconductor where the degenerate carrier concentration is controlled by the La to S stoichiometric ratio. nasa.govnasa.gov Room temperature Hall effect measurements on certain this compound compositions have revealed high carrier concentrations, on the order of 10²¹ - 10²² cm⁻³. dtic.mil

Thermal Stability and Phase Evolution Characteristics

The thermal stability and phase evolution of this compound are critical for its application, especially at high temperatures. Lanthanum sesquisulfide (La₂S₃) exists in different solid phases: α-La₂S₃ (orthorhombic) is stable up to 1173 K, β-La₂S₃ (tetragonal) is stable between 1173 K and 1573 K, and γ-La₂S₃ (cubic, Th₃P₄-type structure) is the high-temperature stable phase. nih.gov The γ-phase can be stabilized at room temperature by introducing certain ions. nih.gov

The β-phase of lanthanum sesquisulfide is actually an oxysulfide, La₁₀S₁₄O, and its stability is influenced by oxygen content. aip.org While β-La₂S₃ transforms to the γ-phase at 1573 K, the β-phase with one oxygen atom per formula unit (La₁₀S₁₄O) is stable over a wide temperature range. aip.org The addition of titanium to La₂S₃ has been shown to promote the formation of the γ-phase, which is beneficial for high-temperature thermoelectric properties. aip.org

Investigations into the phase stability of LaSₓ compounds under high pressure (0-200 GPa) have identified new pressure-stabilized stoichiometries, LaS₃ and LaS₅. aps.orgresearchgate.net The bonding pattern of sulfur evolves with increasing pressure and sulfur content, from atomic S to S₂ dimers, linear S chains, and then S ladders. aps.orgresearchgate.net

Annealing studies on calcium this compound (CaS:La₂S₃) at 1100 °C revealed the diffusion of residual oxygen outwards and calcium inwards, accompanied by sulfur loss to the ambient. ucf.edu This led to the formation of a surface layer of La₂O₂S and a sub-surface layer of La₂O₂S₂. ucf.edu

Lattice Dynamics and Vibrational Properties

The study of lattice dynamics in this compound provides fundamental insights into its structural stability, thermal properties, and electron-phonon interactions. Lattice vibrations, quantized as phonons, are crucial for understanding the behavior of this material. Solids with multiple atoms in their smallest unit cell, like this compound, exhibit both acoustic and optical phonons. wikipedia.org Acoustic modes correspond to in-phase movements of atoms in the lattice, while optical phonons involve out-of-phase vibrations of adjacent atoms. wikipedia.org

Research into lanthanum monosulfide (LaS) with the rocksalt crystal structure has identified key features of its vibrational properties through both experimental and theoretical methods. Raman spectroscopy performed on LaS thin films, for instance, reveals distinct features related to its phonon density of states (DOS). aip.org Although the perfect rocksalt structure should theoretically be first-order Raman inactive, disorder induced by defects or the nanocrystalline nature of thin films can activate first-order Raman scattering that reflects the one-phonon DOS. aip.org

Key findings from Raman studies of LaS films include strong features at 91 cm⁻¹ and 264 cm⁻¹, which are attributed to disorder-induced first-order scattering from acoustic and optic phonons, respectively. aip.org A shoulder is also observed around 120 cm⁻¹. aip.org Analysis based on inelastic neutron scattering data helps to assign these features more specifically:

The peak at 91 cm⁻¹ originates primarily from transverse acoustic (TA) and longitudinal acoustic (LA) phonons at the L and X critical points of the Brillouin zone. aip.org

The shoulder at 120 cm⁻¹ is mainly due to TA and LA phonons at the W critical point. aip.org

First-principles calculations based on density-functional linear-response theory have further elucidated the phonon properties of LaS. These calculations have been instrumental in explaining pressure-induced phase transitions. It has been shown that at a pressure of 30 GPa, LaS undergoes a phase transition from the rocksalt (B1) to a Cesium Chloride (CsCl, B2) structure, which is driven by a soft-acoustic phonon mode. researchgate.net The instability of transverse acoustic modes is responsible for this structural transformation. researchgate.net

Due to the significant mass difference between lanthanum and sulfur atoms, the character of the phonon modes is distinct. The vibrations of the lighter sulfur atoms dominate the optical phonon modes, whereas the low-frequency acoustic phonons are primarily associated with the vibrations of the heavier lanthanum atoms. researchgate.net

The following table summarizes key vibrational frequencies for this compound (LaS) identified through experimental and theoretical studies.

Phonon ModeFrequency (cm⁻¹)Frequency (THz)MethodNotesReference
TA/LA91~2.73Raman SpectroscopyDisorder-induced 1st order scattering; L & X point phonons aip.org
TA/LA120~3.60Raman SpectroscopyShoulder peak; W point phonons aip.org
Optical264~7.91Raman SpectroscopyDisorder-induced 1st order scattering aip.org
LA90.42.71First-Principles CalculationAt the L point researchgate.net
TA101.73.05First-Principles CalculationAt the L point researchgate.net
TO241.97.25First-Principles CalculationAt the L point researchgate.net
LO248.27.44First-Principles CalculationAt the L point researchgate.net

Note: THz values for Raman data are converted from cm⁻¹ (1 THz ≈ 33.356 cm⁻¹). LA: Longitudinal Acoustic, TA: Transverse Acoustic, LO: Longitudinal Optical, TO: Transverse Optical.

Furthermore, investigations into the anharmonic properties of LaS single crystals have been conducted by evaluating Gruneisen parameters and non-linearity parameters at high temperatures (300–1000 K). jstr.org.in This analysis provides deeper insights into the anisotropic lattice dynamics and the material's thermomechanical behavior. jstr.org.in

High Pressure Research on Lanthanum Sulfide Systems

Pressure-Induced Phase Transitions

Under the influence of high pressure, lanthanum sulfide (B99878) (LaS) undergoes structural transformations. For instance, LaS transitions from a NaCl-type (B1) phase to a CsCl-type (B2) phase at a pressure of 22 GPa. researchgate.net Similarly, other lanthanum sulfide compounds exhibit phase transitions under compression. The conventional La2S3 crystalline compound, which is a semiconductor at ambient pressure, decomposes into La3S4 and LaS2 at 16 GPa. researchgate.net

First-principles calculations have been employed to predict and understand these pressure-induced phase transitions. researchgate.net These theoretical studies, often combined with experimental techniques like X-ray diffraction, provide insights into the structural evolution of lanthanum sulfides under extreme conditions. researchgate.netresearchgate.net The investigation of these phase transitions is crucial as the resulting crystal structures can host novel electronic and superconducting properties.

The application of pressure can also induce transitions in other related materials. For example, lanthanum has been observed to undergo a rare reentrant structural transition, transforming from a face-centered cubic (fcc) phase to a distorted fcc phase at 7 GPa, and then back to the fcc phase at approximately 60 GPa. aip.org

High-Pressure Synthesis of Novel Stoichiometries

High-pressure synthesis has been instrumental in creating new this compound stoichiometries that are not stable at ambient conditions. researchgate.netaps.orgfau.de By combining high pressure and high temperature, researchers have successfully synthesized novel compounds. frontiersin.org

A structural search based on first-principles swarm-intelligence has identified previously unknown pressure-stabilized stoichiometries, including LaS3 and LaS5. researchgate.netaps.orgfau.de These studies have revealed that with increasing sulfur content and pressure, the S-S bonding patterns in La-S compounds evolve from atomic S to S2 dimers, then to one-dimensional linear S chains, and finally to two-dimensional S ladders. researchgate.netaps.orgfau.de

Computational predictions have uncovered several thermodynamically stable structures at high pressures, such as R-3 La3S4, Cmce LaS2, Pm-3, P42/mmc, and Pm-3n LaS3, and C2/c LaS5. researchgate.net These findings open up new avenues for exploring the rich phase diagram of the La-S system under pressure.

Superconducting Properties under High Pressure

The this compound system has been a subject of intense research due to its potential for high-temperature superconductivity under pressure.

Electron-Phonon Coupling Calculations

The mechanism behind superconductivity in many of these high-pressure phases is believed to be the conventional electron-phonon coupling (EPC). oaepublish.com First-principles calculations are used to determine the EPC strength, which is a key parameter in predicting the superconducting transition temperature (Tc). oaepublish.comaps.orgnsf.gov

For instance, in the predicted superconducting phases of LaS3 and LaS5, electron-phonon calculations were crucial in identifying them as potential superconductors. researchgate.netaps.orgfau.de These calculations involve determining the Eliashberg spectral function α²F(ω) and the electron-phonon integral λ(ω). oaepublish.comaps.org In some this compound systems, the La-d electrons are found to be more involved in the electronic properties with an increasing La/(La+S) ratio, which alters the superconductivity mechanism. aps.org

Critical Temperature (Tc) Predictions and Experimental Validation

Theoretical calculations have predicted superconductivity in several high-pressure this compound phases. For example, LaS3 is predicted to be a superconductor with a critical temperature (Tc) of 13.6 K at 100 GPa, and LaS5 with a Tc of 11 K at 120 GPa. researchgate.netaps.orgfau.de Another predicted unconventional stoichiometric compound, LaS, is expected to have a Tc of 18.5 K at 50 GPa. aps.org

While experimental validation of these specific predictions is ongoing, the broader field of high-pressure superconductivity has seen remarkable agreement between theoretical predictions and experimental observations, particularly in hydrogen-rich materials. researchgate.net

Role of Softened Acoustic Phonon Branches in Superconductivity

A key factor contributing to the superconductivity in some high-pressure this compound phases is the softening of acoustic phonon branches. researchgate.netaps.orgfau.deresearchgate.net This softening, observed in phonon dispersion calculations, enhances the electron-phonon coupling, which in turn can lead to higher superconducting transition temperatures. researchgate.netaps.orgfau.de The softening of transverse acoustic branches has been observed in both face-centered-cubic and double hexagonal-close-packed phases of lanthanum. researchgate.net

Related High-Pressure Studies of Lanthanum Hydrides

The study of lanthanum hydrides under high pressure has yielded groundbreaking discoveries in the field of superconductivity. These hydrogen-rich compounds are often considered in relation to sulfides due to the potential for "chemical precompression" to stabilize high-temperature superconducting phases.

Recent research has led to the synthesis of lanthanum superhydrides, such as LaH10, which exhibit superconductivity at temperatures approaching room temperature under megabar pressures. ed.ac.ukpnas.orgbohrium.com For instance, a superconducting transition temperature (Tc) of approximately 260 K has been reported in the lanthanum hydride system at around 1,600,000 times atmospheric pressure. ed.ac.uk Theoretical calculations predicted a Tc for LaH10 to be in the range of 274–286 K at 210 GPa. pnas.org

Experimental efforts have successfully synthesized various lanthanum hydride phases at pressures between 96 and 176 GPa, including novel compounds like LaH~4, LaH4+δ, La4H23, LaH6+δ, and LaH9+δ. ed.ac.uk These studies have highlighted the variability of hydrogen content in these structures, which presents challenges for theoretical modeling but also opens up possibilities for tuning superconducting properties. ed.ac.uk The investigation of ternary systems, such as (La,Y)H10 and (La,Ce)H9, has further expanded the landscape of high-pressure hydride superconductors. acs.org

The following table provides a summary of the predicted superconducting properties of various this compound and related compounds under high pressure.

CompoundPressure (GPa)Predicted Tc (K)
LaS310013.6
LaS512011
LaS5018.5
LaH10210274-286
YH10250305-326

Doping and Alloying Effects in Lanthanum Sulfide

Influence of Dopants on Electronic and Thermoelectric Properties

Doping lanthanum sulfide (B99878) with various elements is a key method to enhance its performance, particularly for high-temperature thermoelectric applications. Dopants can alter carrier concentration, modify the band structure, and introduce scattering centers for phonons, thereby influencing electrical resistivity, thermopower (Seebeck coefficient), and thermal conductivity.

The introduction of titanium as an additive has been shown to be an effective method for improving the high-temperature thermoelectric properties of lanthanum sulfide. nii.ac.jp Ti additives play a crucial role in controlling the crystal phase of lanthanum sesquisulfide (La2S3). nii.ac.jp

Research indicates that titanium promotes the formation of the cubic γ-phase, which is known for its desirable thermoelectric characteristics, such as a high melting point and degenerate semiconducting behavior. nii.ac.jp For instance, a sample with 8 wt% Ti consists almost entirely of the cubic γ-phase and behaves as a degenerate semiconductor. nii.ac.jp In contrast, a small addition of Ti (e.g., 2 wt%) can stabilize the tetragonal β-phase. nii.ac.jp

The electronic transport properties are significantly affected by the Ti content. For all samples doped with Ti, the thermopower is negative in the 300 K to 1000 K range, indicating n-type conduction. nii.ac.jp Samples with higher Ti content (5–8 wt%) exhibit metallic behavior, where electrical resistivity increases linearly with temperature. Conversely, samples with lower Ti content (1–3 wt%) behave more like insulators, with resistivity decreasing as temperature rises. nii.ac.jp The addition of Ti helps to stabilize the electrical properties upon heat treatment, preventing the dramatic changes observed in pure β-phase samples. nii.ac.jp

The thermoelectric figure of merit (ZT) shows a marked improvement with Ti addition. For the 8 wt% Ti sample (γ-phase), ZT increases with temperature, reaching 0.21 at 1000 K. The 2 wt% Ti sample (β-phase) also shows a significant increase in ZT with temperature, reaching a comparable value of 0.18 at 1000 K. nii.ac.jp This demonstrates that Ti additives can enhance the thermoelectric performance of both the γ-phase and the stabilized β-phase of this compound. nii.ac.jp

Thermoelectric Properties of Ti-doped this compound at 1000 K

Ti Additive (wt%)Dominant PhaseBehaviorZT at 1000 K
2Tetragonal β-phaseInsulator-like0.18
8Cubic γ-phaseDegenerate Semiconductor0.21

Doping with other rare-earth elements (REE) is another effective strategy to tune the properties of this compound. The introduction of REE dopants can create additional phonon scattering centers, which is beneficial for thermoelectric applications as it reduces lattice thermal conductivity without significantly altering the electrical properties. scirp.org

Studies on gadolinium sulfide (GdS) doped with paramagnetic dysprosium (Dy) ions have shown that these ions effectively scatter phonons, leading to a minimum in thermal conductivity at a specific composition (Gd0.2Dy0.8S1.48). scirp.orgresearchgate.net This reduction in thermal conductivity is a key factor in enhancing the thermoelectric efficiency. scirp.org Similarly, investigations into ternary rare-earth sulfides like LaGd₁₊ₓS₃ and SmGd₁₊ₓS₃ have demonstrated that their thermoelectric figure of merit can be improved by carefully tuning the chemical composition, a process known as self-doping. researchgate.net For LaGd₁₊ₓS₃, an optimized ZT value of 0.4 was achieved. researchgate.net

The substitution of europium (Eu) has also been explored. In cerium sulfide (Ce₃₋ₓEuₓS₄), Eu-substitution was found to be effective for improving thermoelectric properties. researchgate.net In this compound complexes, doping with europium (Eu) and terbium (Tb) has been studied to understand its effect on physical and luminescent properties. researchgate.net These doped complexes exhibit characteristic emission spectra, indicating that the dopants introduce new energy levels. researchgate.net

Solid Solution Formation (e.g., CaS-La₂S₃)

This compound readily forms solid solutions with other metal sulfides, most notably calcium sulfide (CaS), creating calcium this compound (CLS). purdue.eduucf.edu The CaS-La₂S₃ system can form a continuous solid solution with the cubic thorium phosphide (B1233454) (Th₃P₄) structure (space group I-43d) at temperatures above 900-1300°C. purdue.eduucf.edu This cubic phase is particularly desirable for applications such as infrared (IR) transmitting windows due to its isotropic optical properties. purdue.edu

The composition of the solid solution can be varied across a range, typically expressed as a ratio of La₂S₃ to CaS. purdue.edu Compositions ranging from 50% La₂S₃ and 50% CaS (referred to as 50:50 CLS or CaLa₂S₄) to 90% La₂S₃ and 10% CaS (90:10 CLS) are commonly studied. purdue.eduaip.org The physical, optical, and mechanical properties of CLS are highly dependent on this compositional ratio. purdue.edu For instance, the lattice parameter has been observed to increase with a higher fraction of La₂S₃. aip.org While the stoichiometric CaLa₂S₄ composition has been a focus, lanthanum-rich compositions are also of interest and can be stabilized in the cubic structure through the presence of cation vacancies. ucf.edu The formation of these solid solutions is a critical step in producing high-quality optical ceramics. researchgate.net

Effect of Cation Vacancies and Stoichiometry Control

Cation vacancies are an intrinsic feature of the γ-phase this compound structure and play a crucial role in the properties of its alloys. The γ-phase can be described by the formula La₃-ₓVₓS₄ (where V represents a lanthanum vacancy), with 'x' ranging from 0 to 1/3. nih.gov This corresponds to a composition range from La₃S₄ (a semi-metal) to La₂S₃ (an insulator). nih.gov This inherent non-stoichiometry allows for significant tuning of electronic properties. nih.govarxiv.org

In solid solutions like CaS-La₂S₃, cation vacancies are essential for maintaining charge neutrality and stabilizing the crystal structure, especially in lanthanum-rich compositions. ucf.edu A complete solid solution can exist between CaLa₂S₄ and La₂S₃, where the varying Ca:La ratio is compensated by the formation of cation vacancies. ucf.edu The concentration of these vacancies, along with the concentration of current carriers and their mobility, dictates the transfer phenomena and thermoelectrical properties of the material. researchgate.net

Control over stoichiometry, particularly the sulfur content, is paramount. The highest thermoelectric figure of merit in γ-phase this compound is typically found in samples with high sulfur content (e.g., LaS₁.₄₈). nii.ac.jpresearchgate.net Conversely, the loss of sulfur during high-temperature processing can create sulfur vacancies, which alters the material's properties and can degrade performance. ucf.eduoptica.org Therefore, precise control over both cation vacancies (through alloying and compositional tuning) and anion stoichiometry (by managing sulfur content during synthesis) is fundamental to optimizing this compound-based materials. optica.orgmdpi.com

Impurity Incorporation and Defect Chemistry

The performance of this compound, especially in optical applications, is highly sensitive to impurities and crystal defects. purdue.edu The addition of chemical impurities, whether intentional (doping) or unintentional, creates impurity defects that can alter the material's properties. unacademy.com

Oxygen is one of the most common and detrimental impurities in calcium this compound (CLS) ceramics. ucf.eduucf.edu The presence of oxygen, even at low levels, can lead to the formation of secondary oxysulfide phases (e.g., La₂O₂S), which cause optical scattering and absorption, thereby degrading the infrared transmission quality. ucf.eduucf.edu The defect chemistry of CLS is complex, involving the interplay of dissolved oxygen, cation vacancies, and sulfur vacancies. ucf.edu High-temperature annealing can cause residual oxygen to diffuse outwards while sulfur is lost to the atmosphere, leading to the formation of surface layers of oxysulfides. ucf.edu It has been shown that low levels of oxygen can also be dissolved into the CLS crystal lattice without necessarily inducing a local phase transformation. ucf.edu

Density functional theory (DFT) has been used to study the energetics of various point defects in CLS, including oxygen substituting for sulfur (Oₛ) and impurities on lanthanum vacancy sites (Oₗₐ). aip.orgresearchgate.net These studies help to understand the pervasive nature of oxygen contamination and its impact on the material's electronic structure. aip.org

Sulfur vacancies (vₛ) are a significant type of point defect in this compound and its solid solutions. aip.org They are typically formed due to the evaporation of sulfur at the high temperatures required for synthesis and sintering. ucf.eduoptica.org The tendency to lose sulfur during processing can alter the material's stoichiometry and physical properties. optica.org

The formation of sulfur vacancies creates an anion-to-cation imbalance that can destabilize the desired Th₃P₄ crystal structure. ucf.edu In CLS ceramics, the creation of negatively charged anion vacancies near the surface during annealing is a key step in the material's thermal degradation process. ucf.edu DFT calculations on 90:10 CLS have been used to characterize sulfur vacancies. aip.orgresearchgate.net These studies found that, unlike other point defects tested, the neutral charge state for a sulfur vacancy is not the most energetically favorable configuration, suggesting it acts as a donor defect. aip.orgresearchgate.net The concentration of sulfur vacancies and other point defects leads to structural disorder, which can be observed as a broadening of vibrational modes in Raman spectra. optica.org

Oxygen Substituting Sulfur (OS) and Oxygen Impurities (OLa)

The presence of oxygen, either as a substitutional impurity for sulfur (Oₛ) or as an impurity on the lanthanum sublattice (Oₗₐ), significantly influences the properties of this compound and its related compounds. Oxygen contamination is a persistent challenge during the synthesis and processing of these materials, often leading to the formation of lanthanum oxide (La₂O₃) or lanthanum oxysulfide (La₂O₂S). nih.gov Even in controlled inert atmospheres, residual oxygen can be incorporated into the material's lattice. nih.gov

Studies on calcium this compound (CLS), a solid solution of La₂S₃ and CaS, provide detailed insights into the behavior of oxygen defects. aip.org In lanthanum-rich CLS (90:10 La₂S₃:CaS), various point defects have been investigated, including oxygen substituting sulfur (Oₛ) and oxygen impurities on the lanthanum sublattice (Oₗₐ). aip.orgresearchgate.net Density functional theory (DFT) calculations have shown that the formation of point defects from oxygen substituting sulfur is energetically favorable, particularly in a -2 charge state, which helps explain the common presence of oxygen impurities in these materials. aip.org

The impact of oxygen impurities extends to the material's optical properties. Even low levels of dissolved oxygen can be incorporated into the crystal lattice without necessarily causing local phase transformations. ucf.edu However, this dissolved oxygen can create absorption bands that degrade optical performance in the infrared spectrum. ucf.edu For instance, in a lanthanum-rich CLS ceramic, residual dissolved oxygen was measured at levels up to 5.4 at%. ucf.edu High-temperature annealing of such ceramics in an inert atmosphere can cause the dissolved oxygen to diffuse outwards, leading to the formation of surface layers of lanthanum oxysulfide, such as La₂O₂S and a subsurface layer identified as La₂₀OS₂₉. ucf.edu

The concentration of oxygen impurities can be substantial. Commercially available La₂S₃ powders have been found to contain significant amounts of La₂O₃. purdue.edu To study the effects of high oxygen content, structures with 10 at. % and 25 at. % oxygen replacing sulfur have been computationally generated and analyzed. purdue.edu These studies aim to deconvolute the complex effects of impurities and other defects from the intrinsic properties of the material. aip.orgresearchgate.net

Role of Sodium Sulfide (Na₂S) in Phase Stabilization

This compound can exist in several crystalline phases, including α (orthorhombic), β (tetragonal), and γ (cubic) phases. nih.gov The high-temperature γ-phase, which has a Th₃P₄-type cubic structure, is particularly important for applications in infrared-transmitting glasses and ceramics due to its desirable optical properties. nih.govucf.edu However, this cubic phase is not stable at room temperature. ucf.eduaip.orgaip.org

To overcome this instability, a small amount of a stabilizing agent is often introduced during synthesis. Sodium sulfide (Na₂S) has been effectively used for this purpose. ucf.eduaip.orgaip.org By doping the this compound with a minute quantity of Na₂S, typically around 0.1 wt%, the cubic γ-La₂S₃ phase can be stabilized and maintained at room temperature. ucf.eduaip.orgaip.org This stabilization is crucial for the practical application of γ-La₂S₃ in various optical technologies. ucf.edu X-ray photoelectron spectroscopy (XPS) analysis of Na₂S-doped γ-La₂S₃ confirms the presence of sodium, which is attributed to its bonding with sulfur. ucf.edu

Lanthanum Sulfide Thin Film Research

Growth Parameter Optimization for Controlled Film Properties

The properties of lanthanum sulfide (B99878) thin films are highly dependent on the parameters used during their growth. Researchers have optimized these parameters to control film characteristics such as phase, crystallinity, and morphology.

For instance, in the preparation of lanthanum sulfide (La2S3) thin films using metal-organic chemical vapor deposition (MOCVD), the substrate temperature and the type of substrate are critical factors. researchgate.netpsu.edursc.org The growth of γ-La2S3 thin films has been found to be most effective on silicon (Si) substrates compared to those coated with copper, gold, or nickel. psu.edu The optimal substrate temperature for depositing uniform and well-adhered La2S3 films via spray pyrolysis has been identified as 275°C. researchgate.net Using a single-source precursor, [La(bipy)(S2CNEt2)3], well-defined cubic phase (γ) this compound thin films have been achieved. researchgate.netpsu.edursc.org The growth temperature can range from 300 to 700°C, with these films consistently showing the γ-phase La2S3. psu.edu Films grown from a β-diketonate precursor and H2S were amorphous below 400°C, with crystallization into the cubic γ-La2S3 structure occurring at 500°C. researchgate.net

In the case of lanthanum monosulfide (LaS) thin films grown by pulsed laser deposition (PLD), parameters such as laser repetition rate, substrate temperature, and H2S partial pressure have been varied to optimize crystallinity, texture, and grain size. researchgate.net Films grown at 500°C with an H2S background pressure of 3.4 × 10⁻⁴ Pa and a laser repetition rate of 8 Hz resulted in LaS films with the largest grains, averaging 293 nm in size. researchgate.net The use of a high substrate temperature and a background gas of H2S is considered optimal for growing single-crystal sulfide films. canada.ca For LaS films deposited on Si(100) substrates using PLD, a substrate temperature of 100°C and a laser repetition rate of 10 Hz yielded a growth rate of approximately 20 nm/min. aip.org

The spray pyrolysis method, using lanthanum chloride (LaCl3·7H2O) and thioacetamide (B46855) (CH3CSNH2) as precursors, has been employed to produce polycrystalline LaS thin films where the film thickness increases with deposition time. researchgate.net

Table 1: Optimized Growth Parameters for this compound Thin Films

Deposition Method Compound Precursors Substrate Optimized Parameters Resulting Film Properties
MOCVD γ-La2S3 [La(bipy)(S2CNEt2)3] Si Temperature: 300-700°C Well-defined cubic phase, small grains at 300-500°C, larger grains at 600-700°C. psu.edu
Atomic Layer Epitaxy γ-La2S3 β-diketonate, H2S Not specified Temperature: 500°C Well-defined cubic γ-La2S3 structure. researchgate.net
Spray Pyrolysis La2S3 Lanthanum chloride, Thioacetamide Glass, Silicon Temperature: 275°C Better uniformity and adherence. researchgate.net
Pulsed Laser Deposition LaS LaS target MgO (001) Temp: 500°C, H2S pressure: 3.4 × 10⁻⁴ Pa, Laser rate: 8 Hz Largest average grain size (293 nm), predominantly (200) orientation. researchgate.net

Characterization of Surface Morphology (AFM)

Atomic Force Microscopy (AFM) is a crucial tool for characterizing the surface morphology of this compound thin films. Studies have revealed that the surface roughness and grain structure are influenced by the deposition method and parameters.

For lanthanum monosulfide (LaS) films grown on (100) magnesium oxide (MgO) substrates by pulsed laser deposition (PLD), the surface is composed of grain-like features with an average size of approximately 34 nm. aip.org The root-mean-square (rms) surface roughness for these films, measured over a 2x2 µm² area, was found to be about 1.5 nm. aip.org In comparison, LaS films of about 1 µm thickness deposited on Si(100) substrates at room temperature exhibited a smoother surface with an rms roughness of 1.74 nm over a 1x1 µm² area. aip.orgaip.org

The precursor ratio in spray pyrolysis also affects surface morphology. For α-La2S3 films synthesized by syringe pump spray pyrolysis, AFM images showed that a film with a [S]:[La] ratio of 11 had larger grains and was less porous than a film with a ratio of 5, which was denoted by a lower RMS roughness value (47.5 nm vs. 82.5 nm). univ-temouchent.edu.dz This suggests that a higher sulfide content promotes stronger coalescence of grains. univ-temouchent.edu.dz

For sputtered erbium-doped gallium this compound (GLS) glass thin films, the RMS surface roughness was measured to be less than 8 Å, indicating a very smooth surface. soton.ac.uk

Table 2: Surface Morphology Data of this compound Thin Films from AFM

Film Composition Substrate Deposition Method Key Morphological Features RMS Roughness
LaS MgO (100) PLD Grain-like features (~34 nm average size). aip.org ~1.5 nm (over 2x2 µm²). aip.org
LaS (~1 µm thick) Si (100) PLD Mirrorlike surface. aip.org 1.74 nm (over 1x1 µm²). aip.orgdntb.gov.ua
α-La2S3 Glass/Silicon Spray Pyrolysis ([S]:[La] ratio 5) Higher porosity, smaller grains. univ-temouchent.edu.dz 82.5 nm. univ-temouchent.edu.dz
α-La2S3 Glass/Silicon Spray Pyrolysis ([S]:[La] ratio 11) Lower porosity, larger grains. univ-temouchent.edu.dz 47.5 nm. univ-temouchent.edu.dz

Crystallinity and Texture Analysis in Thin Films

X-ray diffraction (XRD) is the primary technique used to analyze the crystallinity and texture of this compound thin films. These studies show that the crystalline phase and orientation are strongly dependent on deposition conditions and post-deposition treatments.

This compound can exist in several crystalline forms, including the low-temperature orthorhombic (α) phase, and the high-temperature cubic (γ) phase. psu.edu The intermediate tetragonal (β) phase is often considered an oxysulfide. psu.edu

Films of γ-La2S3 have been successfully prepared by MOCVD, with the resulting films being highly crystallized in the cubic phase. psu.edu XRD analysis of these films grown on silicon at different temperatures (300-700°C) showed no clear trend in preferred orientation, although at 300°C, one-dimensional growth was suggested by a high-intensity (521) reflection. psu.edu In another study, La2S3 films grown via atomic layer epitaxy were amorphous below 400°C but crystallized into the well-defined cubic γ-La2S3 structure at 500°C. researchgate.net

For lanthanum monosulfide (LaS) films grown by PLD on MgO substrates, optimizing growth parameters led to films with a predominant (200) orientation and an average nanocrystalline grain size of about 26 nm. researchgate.netaip.org This grain size is approximately double that found in LaS films deposited on silicon at room temperature. aip.org XRD analysis of LaS films on Si(100) substrates confirmed the growth of the cubic rocksalt structure with a lattice constant of 5.863 Å, which is close to the bulk value. aip.org

Post-deposition annealing can significantly alter the crystallinity. For instance, as-deposited La2S3 films prepared by spray pyrolysis were found to be amorphous, but became polycrystalline after annealing in air. researchgate.net Similarly, hydrothermally prepared β-LaS2 thin films showed an orthorhombic crystal structure. researchgate.net

Strain Contrast and Interface Phenomena in Substrate Integration

The integration of this compound thin films with substrates can lead to strain and other interface phenomena that influence the film's properties. The lattice mismatch between the film and the substrate is a primary source of this strain.

A notable example is the deposition of lanthanum monosulfide (LaS) on a Si(100) substrate. High-resolution transmission electron microscopy (HRTEM) revealed a strain contrast in the silicon substrate directly beneath the interface with the LaS film. aip.org This strain, which penetrates into the Si substrate, suggests an initial epitaxial-like growth of the LaS film. aip.org The strain arises from the 8% lattice mismatch between the LaS film and the silicon substrate. aip.org This phenomenon highlights the critical role of the film-substrate interface in the initial stages of growth.

Gallium this compound (GLS) Glass Thin Films and Chemical Disorder

Gallium this compound (GLS) glasses are of interest for optical applications, and their properties in thin film form can differ significantly from the bulk material, particularly in terms of atomic structure.

Studies using X-ray absorption fine-structure (EXAFS) spectroscopy have revealed significant chemical disorder in the structural network of GLS thin films prepared by laser ablation. researchgate.netpsu.edusoton.ac.uk This is in contrast to bulk GLS glass, where chemical ordering is predominant. researchgate.netpsu.edusoton.ac.uk The primary manifestation of this disorder in thin films is the presence of "wrong bonds," specifically gallium-gallium (Ga-Ga) and sulfur-sulfur (S-S) bonds. psu.edupsu.edu

Despite this chemical disorder, the local coordination environments are somewhat preserved. EXAFS results indicate that gallium atoms remain four-fold coordinated by sulfur in the GLS network, and lanthanum atoms remain coordinated by sulfur alone. psu.edupsu.edu However, there is considerable static disorder and variation in the Ga-S bond length, whereas the La-S bond length shows little disorder. psu.edu

The crystallization behavior of GLS glasses has also been investigated. The major crystalline phase that forms upon quenching or heat treatment is a monoclinic phase with an approximate 2:1 ratio of Ga2S3 to La2S3. researchgate.net

Composite Thin Films for Enhanced Performance (e.g., with Graphene Oxide, Manganese Sulfide, Molybdenum Sulfide)

To enhance the performance of this compound for various applications, particularly in energy storage and catalysis, it has been incorporated into composite thin films with other materials like graphene oxide (GO), manganese sulfide (MnS), and molybdenum sulfide (MoS2).

This compound/Graphene Oxide (La2S3/GO): Composite thin films of La2S3 and GO have been prepared using simple chemical methods for supercapacitor applications. researchgate.netresearchgate.net The XRD analysis of these films showed the formation of mixed-phase this compound, including monoclinic α-LaS2 and tetragonal La5S7. researchgate.netresearchgate.net The composite films exhibit a porous surface morphology. researchgate.netresearchgate.net The incorporation of GO significantly enhances the supercapacitive performance, with a composite film achieving a specific capacitance of 312 F g⁻¹ in a Na2SO4 electrolyte, a substantial improvement over pure nanostructured this compound. researchgate.net

This compound-Manganese Sulfide/Graphene Oxide (La2S3-MnS/GO): A ternary composite thin film of La2S3-MnS/GO has been synthesized on a stainless steel substrate using the successive ionic layer adsorption and reaction (SILAR) method. researchgate.netaminer.org This composite, designed as an electrocatalyst for the oxygen evolution reaction (OER), shows a micro-/mesoporous structure with a high specific surface area of 170 m² g⁻¹. researchgate.netaminer.org The La2S3-MnS-90/GO electrocatalyst demonstrated a low OER overpotential of 263 mV to achieve a current density of 10 mA cm⁻² in a 1 M KOH solution, indicating its potential as an efficient catalyst. aminer.org

This compound/Molybdenum Sulfide (La2S3/MoS2): A hybrid La2S3-MoS2 catalyst has been synthesized through a one-pot solvothermal method for the electrochemical hydrogen evolution reaction (HER). researchgate.netsciencegate.app This in-situ growth process creates a catalyst with an expanded interlayer distance and engineered nano-interfaces between the this compound and molybdenum sulfide components. researchgate.netsciencegate.app This structure leads to an increased number of exposed active sites and a modified surface electronic structure, resulting in superior HER activity compared to pristine molybdenum sulfide. researchgate.net

In a different approach, a ternary nanocomposite for thin-film lubrication was created using methionine-functionalized reduced graphene oxide (M-rGO), lanthanum-doped yttria nanoparticles, and MoS2 nanosheets. acs.orgfigshare.com This demonstrates the versatility of incorporating lanthanum compounds with MoS2 and graphene derivatives for advanced material applications. acs.orgfigshare.com

Table 3: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound (LaS) 82834
This compound (La2S3) 159403
Lanthanum(III) chloride 24240
Thioacetamide 2723954
Graphene Oxide 129496495
Manganese(II) sulfide 14830
Molybdenum(IV) sulfide 14823
Gallium(III) sulfide 6336338
Silicon 5461123
Copper 23978
Gold 23985
Nickel 935
Magnesium Oxide 14792
Hydrogen Sulfide 402
Lead Lanthanum Zirconate Titanate 159756

Lanthanum Sulfide Nanomaterials Research

Synthesis of Lanthanum Sulfide (B99878) Nanocrystals and Nanorods

The fabrication of lanthanum sulfide nanomaterials has been achieved through several effective chemical routes, yielding nanocrystals and nanorods with distinct characteristics.

A notable method is the colloidal synthesis of La₂S₃ and LaS₂ nanocrystals, which can be conducted at temperatures between 150 and 255 °C. acs.org This approach utilizes rare-earth iodides as precursors in an oleylamine (B85491) solvent. acs.orgsci-hub.se The choice of the sulfur source in this method is critical as it dictates the final phase, allowing for selective formation of either La₂S₃ or LaS₂. acs.orgsci-hub.se This technique represents the first successful stabilization of these compounds as colloidal nanocrystals. acs.org

Hydrothermal processes have also been successfully employed. For instance, this compound nanorods have been synthesized using a hydrothermal method. researchgate.net A variation of this technique, the microwave hydrothermal method , offers a rapid and efficient route for preparing La₂S₃ microcrystals. google.com This method completes the reaction in a single step within the liquid phase, eliminating the need for extensive post-treatment processing. google.com The resulting products are often lamellar structures composed of stacked, irregular flakes. google.com

Another sophisticated approach is the use of a microemulsion-mediated synthesis . This compound (LaS) nanoparticles can be synthesized within the aqueous core of a water-in-oil microemulsion. rsc.org This technique allows for the creation of well-defined nanospheres, with the reaction progress monitored through transmission electron microscopy (TEM). rsc.org

Control of Particle Size, Shape, and Crystal Structure

Precise control over the physical and crystalline properties of this compound nanomaterials is crucial for tuning their functionality. Researchers have developed several strategies to manipulate particle size, shape, and crystal structure during synthesis.

In colloidal synthesis, the reaction parameters play a pivotal role. The crystal phase (La₂S₃ or LaS₂) can be selectively determined by the sulfur source used. sci-hub.se Furthermore, the morphology of the nanocrystals is influenced by the reaction temperature and the choice of lanthanum halide precursor. For example, LaS₂ can be formed as nanoellipsoids or as square-based nanoplates depending on the synthetic conditions. sci-hub.se this compound exists in three primary crystalline allotropes: the low-temperature orthorhombic α-phase, the tetragonal β-phase, and the high-temperature cubic γ-phase. google.com

The general principles of nanocrystal formation, as described by the LaMer model, are applicable here. The process involves precursor decomposition, nucleation from a supersaturated solution, and subsequent particle growth. nih.gov The use of surfactants and capping agents, such as polyvinylpyrrolidone (B124986) (PVP), is a common strategy to control growth and prevent aggregation by adsorbing to the nanocrystal surface. rsc.orgnih.gov

Specific synthesis techniques offer unique control mechanisms. The microwave hydrothermal method can produce microcrystals with a distinct lamellar structure, resulting in particles with a diameter of approximately 5 µm and a flake thickness of 20-30 nm. google.com In microemulsion-mediated synthesis, the size and shape of the resulting nanoparticles are regulated by the controlled environment of the microemulsion core. rsc.org Mechanochemical processing, another viable technique, allows for control over the average particle size through the use of inert diluents and subsequent heat treatments. orientjchem.org

Investigation of Quantum Size Confinement Effects

When the size of a semiconductor nanoparticle is reduced to a scale comparable to its exciton (B1674681) Bohr radius (typically 1-10 nm), quantum confinement effects emerge. jpionline.org This phenomenon leads to the quantization of energy levels, causing a size-dependent shift in the material's optical and electronic properties. jpionline.orgnanografi.com

This compound and related nanomaterials exhibit clear evidence of quantum size confinement. Studies on lanthanide oxysulfide nanocrystals, for instance, show a significant blue shift in their absorption and photoluminescence (PL) spectra compared to the bulk material. nih.govacs.org This shift, where the absorption edge moves to shorter wavelengths, is a hallmark of quantum confinement. nih.govacs.org Calculations have confirmed that effects like strain or surface ligands are insufficient to explain the observed blue shifts, pointing to quantum confinement as the primary cause. acs.org

More specifically, LaS₂ nanocrystals demonstrate size-dependent light absorption. sci-hub.se Larger nanoellipsoids exhibit an indirect bandgap absorption peak at 635 nm, whereas smaller, square-based nanoplates show an absorption peak that is blue-shifted to 365 nm. acs.orgsci-hub.se This pronounced shift is attributed directly to the quantum confinement regime in the smaller nanoplates. sci-hub.se Similarly, powders of calcium this compound (CaLa₂S₄) synthesized via a wet chemistry route have also been shown to exhibit quantum size confinement effects. rsc.org

Surface Area and Pore Size Analysis of Nanopowders

The specific surface area and porosity of nanopowders are critical parameters that influence their performance in applications such as catalysis and adsorption. These properties are typically characterized using nitrogen adsorption-desorption isotherms, with the Brunauer–Emmett–Teller (BET) method used to calculate the surface area and the Barrett–Joyner–Halenda (BJH) model used for pore size distribution. nsf.govosti.gov

Research indicates that this compound-based nanopowders can possess high surface areas. For example, calcium this compound (CaLa₂S₄) powder was found to have a high specific surface area, a result of its small particle size and the presence of mesopores. rsc.org A graphene oxide/La₂S₃ composite material was measured to have a BET specific surface area of 32.36 m² g⁻¹. dypatilunikop.org The N₂ adsorption-desorption isotherm for this composite was classified as a type II isotherm with a hysteresis loop, indicative of its mesoporous nature. dypatilunikop.org For comparison, La₂O₃ nanorods have been reported with a surface area of 18.76 m²/g, a pore volume of 0.378 cm³/g, and a pore diameter of 1.785 nm. mdpi.com These analyses confirm the nanostructured and often porous nature of these materials.

MaterialSpecific Surface Area (S_BET)Pore VolumePore DiameterSource(s)
Graphene Oxide/La₂S₃ Composite 32.36 m²/g-- dypatilunikop.org
CaLa₂S₄ Powder High Specific Surface AreaMesoporous- rsc.org
La₂O₃ Nanorods 18.76 m²/g0.378 cm³/g1.785 nm mdpi.com

Table 1: Surface area and porosity data for this compound and related nanomaterials.

Hybrid Nanostructures (e.g., this compound/Molybdenum Sulfide Hybrid Catalyst)

Combining this compound with other nanomaterials to form hybrid nanostructures can lead to synergistic effects and enhanced properties. A prime example is the development of a this compound/molybdenum sulfide (La₂S₃–MoS₂) hybrid catalyst for the electrochemical hydrogen evolution reaction (HER). researchgate.netrsc.org

This hybrid catalyst is synthesized via a facile, one-pot solvothermal strategy that results in the in situ growth of MoS₂ nanosheets with La₂S₃ deposition. researchgate.netrsc.org The resulting La₂S₃–MoS₂ hybrid demonstrates significantly superior catalytic activity for HER compared to pristine or commercial MoS₂. researchgate.netrsc.org

The enhanced performance is quantified by its low overpotentials and Tafel slope. The catalyst achieves current densities of 10, 50, 100, and 200 mA cm⁻² at low overpotentials of 205 mV, 277 mV, 336 mV, and 455 mV, respectively. researchgate.netrsc.org It also exhibits a low Tafel slope of 51 mV dec⁻¹, indicating favorable reaction kinetics. researchgate.netrsc.org Furthermore, the hybrid catalyst shows excellent long-term stability during hydrogen evolution. researchgate.netrsc.org The remarkable catalytic performance is attributed to the unique nanostructure, specifically the expanded interlayer distance and the nano-interfaces between the MoS₂ and La₂S₃ components. researchgate.netrsc.org This structure increases the exposure of active sites and modifies the surface electronic structure, thereby boosting catalytic efficiency. researchgate.netrsc.org

Theoretical and Computational Studies of Lanthanum Sulfide

Ab Initio Calculations and First-Principles Simulations

Ab initio and first-principles methods, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of lanthanum sulfide (B99878) from the ground up, without empirical parameters.

Researchers have employed DFT calculations to elucidate the electronic structures of various lanthanum sulfide stoichiometries. unomaha.eduaimspress.com For instance, studies using the CASTEP code have shown that both lanthanum monosulfide (LaS) and La3S4 are expected to exhibit metallic characteristics, a finding consistent with experimental results. unomaha.eduaimspress.com This metallic behavior is attributed to occupied bands overlapping the Fermi level. unomaha.eduaimspress.com The uniqueness of lanthanum, which has no f-shell electrons, simplifies these electronic structure calculations compared to other lanthanides. unomaha.eduaimspress.com

The Vienna Ab initio Simulation Package (VASP) is another frequently used tool for these simulations. aip.org Standard computational approaches involve using the generalized gradient approximation (GGA) with the Perdew–Burke–Ernzerhof (PBE) functional and projector augmented wave (PAW) pseudopotentials. aip.org For systems with strong on-site Coulomb interactions, such as those involving f-electrons in other lanthanides, a DFT+U method is often applied for better accuracy. unomaha.eduaimspress.com

First-principles calculations have also been used to determine the structural, electronic, mechanical, and vibrational properties of related ternary compounds like calcium this compound (CLS). aip.orgresearchgate.net In studies of CLS solid solutions, DFT simulations have successfully confirmed the experimentally observed increase in the lattice parameter as the fraction of La2S3 increases. aip.orgresearchgate.net Furthermore, these calculations can predict mechanical properties, such as a decrease in stiffness with a higher CaS fraction. aip.orgresearchgate.net For diatomic lanthanide sulfides, the f-block ab initio correlation consistent composite approach (f-ccCA) has been utilized to predict dissociation energies, with geometry optimizations performed using methods like coupled cluster singles, doubles, and perturbative triples. aip.org

Below is a table summarizing the computational methods and findings from various first-principles studies on this compound and related materials.

Interactive Data Table: First-Principles Studies on this compound Systems
Compound/System Computational Code/Method Properties Investigated Key Findings Citations
LaS, La3S4 CASTEP, DFT+U Electronic Structure, Density of States Predicted metallic properties for both compounds, consistent with experiments. unomaha.eduaimspress.com
Calcium this compound (CLS) VASP, DFT (PBE) Structural, Electronic, Mechanical, Vibrational Properties Lattice parameter increases with La2S3 fraction; stiffness decreases with CaS fraction. aip.orgresearchgate.net
CaLa2S4 APW+lo, TB-mBJ Structural, Electronic, Optical, Elastic Properties Calculated band gap of 2.80 eV agrees well with experimental data. researchgate.net
La3-yX4 (X=S, Se, Te) Ab-initio calculations Stability, Lattice Dynamics, Electronic Properties Motions of lanthanum and sulfur atoms are decoupled in the sulfides. researchgate.net
Lanthanide Sulfides (diatomic) f-ccCA, CCSD(T) Dissociation Energies Provided theoretical predictions for fundamental properties like bond dissociation energies. aip.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of atoms and molecules, providing insights into dynamic processes and thermal stability. For lanthanide-containing systems, these simulations can be computationally demanding.

Ab initio molecular dynamics (AIMD), which calculates forces from electronic structure theory at each time step, offers high accuracy but is computationally expensive, making it challenging for large systems or long simulation times. nih.gov The use of AIMD has been noted for checking the thermal stability of newly predicted crystal phases at finite temperatures, such as in lanthanum-containing hydrides. acs.org The conceptual framework for AIMD simulations has been established for various materials, including the simulation of liquid-metal to amorphous-semiconductor transitions. aip.orgpurdue.edu

Due to the high cost of AIMD, classical MD simulations using parameterized force fields are a more common strategy for studying lanthanide complexes. nih.gov However, developing accurate parameters for lanthanides is a significant challenge. The bonded model and polarizable models, which account for induced dipole effects, are considered effective strategies for modeling lanthanide ions. nih.gov These classical simulations have been used to investigate the dynamics of ions in solution and the water-exchange reactions on lanthanide ions. nih.gov

Modeling of Point Defects and Impurities

First-principles calculations are crucial for understanding the behavior of point defects and impurities, which significantly influence the optical and electronic properties of materials.

Detailed studies have been conducted on point defects in calcium this compound (CLS), particularly in the 90:10 La2S3:CaS composition, which is of experimental interest. aip.orgresearchgate.net These computational models investigate various defect types. aip.orgresearchgate.netpurdue.edu The formation energies of these defects are calculated to determine their stability and prevalent charge states. purdue.edu

Key point defects and impurities studied in 90:10 CLS include:

Sulfur vacancies (vS) aip.orgresearchgate.net

Oxygen substituting sulfur (OS) aip.orgresearchgate.net

Oxygen on lanthanum sublattice vacant sites (OLa) aip.orgresearchgate.net

Sulfur on lanthanum sublattice vacant sites (SLa) aip.orgresearchgate.net

Simulations have found that the formation of oxygen substituting sulfur (OS) in a -2 charge state is energetically favorable, which explains the common presence of oxygen impurities in CLS materials. aip.org For most other defect types studied, the neutral charge state was found to be the most energetically favorable configuration. aip.orgresearchgate.net The methodology for these studies involves creating supercells with the specified defects and relaxing the atomic positions to find the minimum energy structure. aip.orgpurdue.edu The presence of significant oxygen impurity concentrations has also been modeled by replacing a percentage of sulfur atoms with oxygen to study the potential effects on material properties. purdue.edu

Interactive Data Table: Modeled Point Defects in 90:10 Calcium this compound (CLS)

Defect Type Description Energetic Favorability Citations
vS A vacant sulfur lattice site. The neutral charge state is not the most favorable configuration. aip.orgresearchgate.netpurdue.edu
OS An oxygen atom replacing a sulfur atom. Energetically favorable, particularly in the -2 charge state, explaining pervasive oxygen impurities. aip.orgresearchgate.netpurdue.edu
OLa An oxygen atom occupying a vacant site on the lanthanum sublattice. The neutral charge state is energetically favorable. aip.orgresearchgate.netpurdue.edu
SLa A sulfur atom occupying a vacant site on the lanthanum sublattice. The neutral charge state is energetically favorable. aip.orgresearchgate.netpurdue.edu

Thermodynamic Stability Predictions

Computational thermodynamics is used to predict the stability of different phases and compounds under various conditions of temperature, pressure, and chemical environment.

For this compound, thermodynamic predictions indicate that under certain conditions of temperature and partial pressure of sulfur and oxygen, it can desulfidize to form lanthanum oxysulfides like La2O2S. mit.edu The accuracy of these predictions can be limited by the lack of comprehensive thermodynamic compound data for all possible lanthanide sulfide and oxysulfide phases. mit.edu

The stability of the different polymorphs of La2S3 has also been investigated. It is known that α-La2S3 (orthorhombic) is stable at lower temperatures, transforming to β-La2S3 (tetragonal) and then to γ-La2S3 (cubic, Th3P4-type structure) at higher temperatures. nih.gov The high-temperature γ-phase is typically unstable at room temperature but can be computationally and experimentally stabilized. nih.gov First-principles calculations contribute to understanding the stability of these phases. researchgate.net For example, ab-initio calculations have been performed to assess the stability of cubic La3-yS4 materials. researchgate.net

Furthermore, thermodynamic properties can be predicted to evaluate potential applications. For instance, the Gibbs energy of sublimation for LaS has been computationally evaluated to predict its evaporation behavior from liquid steel during refining processes. mit.edu This involves using models like the Debye model to calculate the heat capacity of the solid phase. mit.edu At high pressures, evolutionary algorithms combined with first-principles calculations are used to predict pressure-dependent phase diagrams and identify thermodynamically stable novel compounds, as demonstrated in studies of lanthanum-containing hydrides. acs.org

Table: Temperature Stability of La2S3 Phases

Phase Crystal Structure Stability Range Citation
α-La2S3 Orthorhombic Stable until 1173 K nih.gov
β-La2S3 Tetragonal 1173 K to 1573 K nih.gov
γ-La2S3 Cubic (Th3P4-type) High-temperature stable phase nih.gov

Machine Learning Accelerated Crystal Structure Search

The prediction of stable crystal structures from solely a chemical composition is a major challenge in materials science, often referred to as crystal structure prediction (CSP). oaepublish.comoup.com Traditional methods like ab initio random structure searching (AIRSS) or evolutionary algorithms (e.g., CALYPSO) can be computationally expensive because they require a vast number of costly first-principles calculations to relax structures and determine their energies. oaepublish.comed.ac.uk

Machine learning (ML) has emerged as a powerful tool to significantly accelerate this process. oaepublish.comoup.com The core idea is to use an ML model, such as a graph neural network (GNN) or an ML-derived force field, to rapidly pre-screen candidate structures. oaepublish.comresearchgate.net This ML model learns the relationship between atomic structure and energy from a training set of data obtained from first-principles calculations.

The workflow for an ML-assisted search typically involves:

Generating a set of initial crystal structures using methods like random sampling or an evolutionary algorithm. oaepublish.comresearchgate.net

Using a trained ML model to quickly predict the stability (e.g., energy relative to the convex hull) of these thousands of candidate structures. researchgate.net

Selecting only the most promising low-energy candidates identified by the ML model.

Performing full, accurate, but computationally expensive DFT calculations only on this much smaller, pre-screened set of structures to determine the true ground state and stable metastable phases. oup.comresearchgate.net

This approach drastically reduces the number of required DFT calculations, making the exploration of complex chemical spaces more feasible. oup.com While specific applications of this technique for this compound are not widely detailed, the methodology has been successfully demonstrated for discovering novel materials like superhard tungsten nitride and for high-throughput searches of other sulfide compounds, such as sulfide garnets. ed.ac.ukresearchgate.net

Advanced Research Applications of Lanthanum Sulfide Academic Focus

Materials for Infrared Optical Ceramics and Photonics

Lanthanum sulfide (B99878) and its derivatives are notable for their applications in infrared (IR) technologies, owing to their excellent transparency in the infrared spectrum. These materials are being developed for use in advanced optical components that operate in harsh environments.

Calcium Lanthanum Sulfide (CaLa₂S₄) has been extensively investigated as a superior material for infrared window applications. spiedigitallibrary.org Chalcogenide ceramics like CaLa₂S₄ are particularly well-suited for IR applications because of their exceptional transparency that extends into the Long Wave Infrared (LWIR) region. sciencesconf.org The transmission range of CaLa₂S₄ spans from the visible spectrum at 0.5 µm to the LWIR at 14 µm, which is a significant advantage for multispectral optronic equipment. sciencesconf.org This broad transparency allows for the potential use of uncooled detectors that operate beyond 12 µm, which could lower the cost of infrared optical systems. sciencesconf.org

A key advantage of CaLa₂S₄ ceramics is their superior mechanical properties compared to the industry-standard IR material, Zinc Sulfide (ZnS). sciencesconf.org CaLa₂S₄ exhibits higher hardness, making it more resistant to harsh environmental conditions such as severe abrasion. sciencesconf.org Research has focused on developing processing techniques to fabricate optically transparent, theoretically dense CaLa₂S₄ ceramics. researchgate.net The most promising synthesis route involves sintering a pure sulfide powder to achieve closed porosity, followed by hot isostatic pressing (HIP) to reach full density. spiedigitallibrary.orgresearchgate.netdtic.mil The optical quality of the final ceramic is extremely sensitive to processing conditions, with a critical need to avoid oxygen contamination, which can cause detrimental optical absorption. researchgate.netucf.edu

PropertyCalcium this compound (CaLa₂S₄)Zinc Sulfide (ZnS)
Transparency Range (µm)0.5 - 14 sciencesconf.org0.4 - 12 sciencesconf.org
Knoop Hardness (Kg/mm²)600 researchgate.net160 - 250 sciencesconf.org
Melting Temperature (°C)1810 sciencesconf.org1020 sciencesconf.org
Thermal Expansion Coefficient (10⁻⁶/°C)14.7 dtic.mil~7.4
Thermal Conductivity (W/m·K)1.7 dtic.mil~17

In the field of photonics, glasses based on this compound, particularly Gallium this compound (GLS), have shown significant promise for optical fiber applications. soton.ac.ukadelaide.edu.au GLS glass is advantageous due to its low-phonon energy, high solubility for rare-earth elements, a high transition temperature, and non-toxicity. soton.ac.ukadelaide.edu.au These properties make it an ideal host material for active fiber devices, such as lasers operating in the 3-5 µm infrared region. soton.ac.uk

GLS optical fibers have a broad transmission window, extending from the visible region to approximately 5 µm. soton.ac.uk Researchers have successfully fabricated core-clad GLS fibers that transmit over a wavelength range of 1.0 to 6.5 µm. soton.ac.uk The development of GLS fabrication technology is crucial, as the material can be prone to devitrification (crystallization) during the fiber drawing process. soton.ac.ukadelaide.edu.au Efforts are focused on improving glass purity and exploring alternative waveguide structures like planar channel waveguides and microstructured (holey) fibers to realize practical devices for applications in wavelength multiplexing and optical switching. soton.ac.uk

Catalytic Activity Investigations

This compound and its related compounds have demonstrated significant potential as catalysts in various chemical reactions, from environmental remediation to energy production.

Lanthanum oxysulfide (La₂O₂S), a derivative of this compound, has been studied as a catalyst for the reduction of sulfur dioxide (SO₂) by carbon monoxide (CO) and carbonyl sulfide (COS). This reaction is relevant for controlling SO₂ emissions, a major air pollutant. mdpi.com Studies have shown that COS interacts more readily with the lanthanum oxysulfide catalyst than CO does. researchgate.net The catalytic reduction of SO₂ by COS appears to proceed via a mechanism where adsorbed COS reacts with adsorbed SO₂ species to form carbon dioxide (CO₂) and elemental sulfur. researchgate.net The formation of La₂O₂S has been identified as a key step, providing the reactive sites for the reaction to occur. mdpi.com

This compound has been incorporated into hybrid catalysts to enhance the electrochemical hydrogen evolution reaction (HER), a key process in water splitting for hydrogen fuel production. rsc.orgrsc.org A hybrid catalyst composed of this compound and molybdenum sulfide (La₂S₃–MoS₂) has shown significantly superior activity for HER compared to pristine molybdenum sulfide. rsc.orgrsc.org The enhanced performance is attributed to an expanded interlayer distance and the creation of nano-interfaces between the two sulfide components, which increases the exposure of active sites and modifies the surface electronic structure. rsc.orgrsc.org Similarly, lanthanum transition-metal sulfides like LaNiS₃ have been investigated as electrocatalysts for both hydrogen and oxygen evolution reactions. researchgate.net

CatalystReactionOverpotential @ 10 mA/cm²Tafel Slope (mV/dec)
La₂S₃–MoS₂ Hybrid rsc.orgrsc.orgHER205 mV rsc.orgrsc.org51 rsc.orgrsc.org
LaNiS₃ researchgate.netHER340 mV researchgate.net79 researchgate.net
LaNiS₃ researchgate.netOER373 mV researchgate.net48 researchgate.net

Sulfide-based photocatalysts are recognized as promising materials for producing hydrogen (H₂) from water or sulfide-containing wastewater using solar energy. researchgate.netripublication.com this compound materials can function as photocatalysts, absorbing light to generate electron-hole pairs that drive chemical reactions. This process can be applied to split H₂S into valuable H₂ and sulfur, offering an energy-efficient alternative to traditional high-temperature methods like the Claus process. ripublication.comrice.edu The photocatalytic properties of these materials are also utilized for the degradation of organic pollutants in wastewater, where the high oxidation potential of the photogenerated holes can mineralize contaminants. ripublication.com Research focuses on modifying and engineering sulfide-based photocatalysts to improve their efficiency and stability for practical applications in renewable energy production and environmental remediation. researchgate.net

Supercapacitor Electrode Materials

This compound (La₂S₃) has emerged as a promising electrode material for supercapacitors due to its notable electrochemical properties. researchgate.net Research has demonstrated that thin films of La₂S₃, when synthesized through methods like chemical bath deposition, exhibit characteristics suitable for high-performance energy storage. researchgate.net The material's performance can be significantly enhanced through post-deposition treatments, such as air annealing. This process improves the structural and surface morphological properties of the La₂S₃ films. researchgate.net

One study revealed that an air-annealed La₂S₃ electrode achieved a maximum specific capacitance of 294 Fg⁻¹ at a scan rate of 5 mVs⁻¹. researchgate.net This electrode also demonstrated good electrochemical cyclic stability, retaining 89% of its initial capacitance after 1000 cycles. researchgate.net The porous, spongy network structure of the annealed film was credited with this enhanced supercapacitive performance. researchgate.net Such properties are advantageous for the development of flexible solid-state supercapacitor devices. researchgate.net

To further improve electrochemical characteristics, researchers have explored the creation of composites. A composite of this compound nanorods with reduced graphene oxide (rGO) has shown significant improvements in specific capacitance and energy density compared to this compound alone. researchgate.net The rGO-templated this compound nanorods facilitate better charge carrier transport. researchgate.net In one such configuration, the composite material exhibited a specific capacitance of 75.17 F/g at a scan rate of 30 mV/s. researchgate.net A symmetric supercapacitor device fabricated with these composite nanorods delivered a specific capacitance of 94.45 F/g and an energy density of 6.43 Wh/kg. researchgate.net

Table 1: Electrochemical Performance of this compound-Based Supercapacitor Electrodes

Electrode Material Specific Capacitance Scan Rate Cyclic Stability Energy Density Power Density
Air-annealed La₂S₃ Film researchgate.net 294 Fg⁻¹ 5 mVs⁻¹ 89% over 1000 cycles - -
La₂S₃ Nanorods researchgate.net 20.32 F/g - - 572 mW/kg -
rGO-templated La₂S₃ Nanorods researchgate.net 34.12 F/g - 91.60% over 2000 cycles 1185 mW/kg 255.20 W/kg
Symmetric Cell (rGO-templated La₂S₃) researchgate.net 94.45 F/g - - 6.43 Wh/kg 351.25 W/kg

Biosensor Development (e.g., Non-Enzymatic Xanthine (B1682287) Sensor)

This compound nanostructures are being actively investigated for their application in the development of electrochemical biosensors. A significant area of this research is in the creation of non-enzymatic sensors for the detection of xanthine, a compound whose levels are critical for diagnosing metabolic disorders such as gout and xanthinuria. researchgate.netresearchgate.net

In this application, this compound (La₂S₃) nanorods are synthesized, typically via a hydrothermal method, and then deposited on a glassy carbon electrode. researchgate.net This modified electrode serves as the sensing platform. The La₂S₃-modified electrode has demonstrated good conductivity, a large surface area, and rapid electron transfer, which are all crucial for sensitive and effective xanthine detection. researchgate.net

Research has shown that these non-enzymatic sensors can achieve a low limit of detection for xanthine. One study reported a limit of detection of 1.2 µM. researchgate.net Furthermore, the sensor exhibited a high recovery rate of up to 99.3% in blood serum samples, indicating its potential for practical clinical applications. researchgate.net The development of such sensors provides a promising avenue for the early detection of elevated xanthine levels, which can help in minimizing the risks associated with related metabolic conditions. researchgate.net

Table 2: Performance of La₂S₃-Based Non-Enzymatic Xanthine Sensor

Parameter Value
Limit of Detection researchgate.net 1.2 µM
Xanthine Recovery Rate researchgate.net Up to 99.3%

Solar Energy Conversion Materials

Lanthanide compounds, including sulfides, are gaining attention for their potential role in enhancing the efficiency of solar energy conversion technologies, particularly in photovoltaic devices. researchgate.net A major challenge in solar cell technology is the spectral mismatch between the broad solar emission spectrum and the narrower absorption spectrum of semiconductor materials. researchgate.net Lanthanide-based materials can help overcome this limitation by acting as wavelength-converting layers. researchgate.net

The incorporation of lanthanide-based materials, such as this compound, can be implemented in various solar cell architectures. They can be embedded within luminescent solar concentrators or applied as a coating on silicon solar cells and dye-sensitized solar cells (DSSCs). researchgate.net The host materials for these lanthanide ions must possess properties like high transparency, thermal stability, and photo-stability to be effective. researchgate.net Research predicts that with fully optimized lanthanide-based wavelength-converting materials, an absolute improvement of around 5% in solar cell conversion yield is achievable. researchgate.net

Phosphor Host Media

Lanthanide compounds are integral to the development of advanced phosphor materials due to their unique luminescent properties. rjpn.org These materials are capable of absorbing energy and re-emitting it as visible light, a fundamental characteristic of phosphors used in a wide array of applications, from LED lighting to medical imaging. wikipedia.org

While specific research on this compound as a primary phosphor host is an evolving area, the broader family of lanthanide compounds demonstrates the principle. For instance, lutetium aluminium garnet (LuAG) is utilized as a phosphor in LED light bulbs. wikipedia.org In the realm of high-density materials for X-ray detection, lanthanide compounds are also critical. Lutetium tantalate (LuTaO₄) is recognized as the densest stable white material, making it an ideal host for X-ray phosphors. wikipedia.org

The function of a host medium is to provide a stable crystal lattice in which luminescent lanthanide ions can be incorporated. The host material's structure and composition influence the efficiency and wavelength of the emitted light. Lanthanide sulfides have shown potential for applications in optoelectronics, and their properties suggest they could serve as effective host media for doping with other luminescent ions, thereby creating tailored phosphor materials for specific applications. rjpn.org

Emerging Research Directions and Future Perspectives

Exploration of New Lanthanum Sulfide (B99878) Stoichiometries and Polymorphs

The field of lanthanum sulfide research is actively exploring new stoichiometries and polymorphic forms, driven by the potential for novel physical and chemical properties. While this compound is known to exist in several polymorphic forms, including α (orthorhombic), β (tetragonal), and γ (cubic) phases for La2S3, recent research has expanded the landscape of possible La-S compounds. researchgate.netnih.gov

A significant area of investigation involves the behavior of this compound under extreme conditions. First-principles swarm-intelligence structural searches have predicted the existence of previously unknown, pressure-stabilized stoichiometries. aps.org Specifically, LaS3 and LaS5 have been identified as potential new compounds at pressures ranging from 0 to 200 GPa. aps.org These high-pressure phases are predicted to exhibit unique sulfur-sulfur bonding patterns, evolving from atomic sulfur and S2 dimers to one-dimensional linear sulfur chains and two-dimensional sulfur ladders with increasing sulfur content and pressure. aps.org

Furthermore, the exploration extends to complex, multi-component sulfide systems. Research into quaternary sulfides like SrLnCuS3 (where Ln includes La) has revealed new crystalline structures. mdpi.com These materials can exhibit different structural types, such as the Ba2MnS3 and BaLaCuS3 types, depending on the synthetic route. mdpi.com The ability to synthesize new polymorphs of complex metal sulfides demonstrates the potential for discovering materials with tailored properties. nih.gov

The table below summarizes some of the known and newly explored stoichiometries and polymorphs of this compound and related compounds.

Interactive Data Table: Known and Explored this compound Stoichiometries and Polymorphs

CompoundStoichiometryPolymorph/Crystal StructureConditionsReference
Lanthanum SesquisulfideLa2S3α (orthorhombic)Ambient researchgate.netnih.gov
Lanthanum SesquisulfideLa2S3β (tetragonal)High Temperature researchgate.netnih.gov
Lanthanum SesquisulfideLa2S3γ (cubic, Th3P4-type)High Temperature researchgate.netnih.gov
Lanthanum TrisulfideLaS3-High Pressure (100 GPa) aps.org
Lanthanum PentasulfideLaS5-High Pressure (120 GPa) aps.org
Strontium Lanthanum Copper SulfideSrLaCuS3Orthorhombic (Ba2MnS3, BaLaCuS3 types)High Temperature Synthesis mdpi.com

Advanced Defect Engineering and Stoichiometry Control

Precise control over defects and stoichiometry is a critical frontier in tailoring the properties of this compound for advanced applications. Non-stoichiometry, particularly sulfur vacancies or excess, significantly influences the material's electronic and optical characteristics. researchgate.net For instance, the γ-La2S3 phase has a cubic Th3P4-type structure with a composition that can range between La3S4 and La2S3 (La3-xVxS4, where 0 ≤ x ≤ 1/3 and V represents a lanthanum vacancy). nih.gov This variation in lanthanum vacancies can dramatically alter the electrical properties, transforming the material from an insulator (La2S3) to a semi-metal (La3S4). nih.gov

Defect engineering is also being explored in lanthanide-doped luminescent materials, where defects create intermediate energy levels within the bandgap. researchgate.net This allows for the precise manipulation of the spectroscopic characteristics of the lanthanide ions. researchgate.net While creating defects is a powerful tool, achieving precise control over their type and concentration remains a significant challenge. researchgate.net

In the context of thermoelectric materials like lanthanum telluride (La3-xTe4), which shares structural similarities with this compound, controlling lanthanum vacancies is a key strategy for optimizing the carrier concentration and enhancing thermoelectric performance. mdpi.com The introduction of vacancies leads to strong point-defect scattering of phonons, which reduces thermal conductivity. mdpi.com

Recent research on calcium this compound (CLS) ceramics highlights the importance of understanding and controlling defect diffusion. ucf.edu High-temperature annealing can lead to the diffusion of residual oxygen outwards and sulfur loss to the ambient environment, accompanied by the formation of oxysulfide surface layers. ucf.edu This underscores the need for advanced processing techniques that can maintain stoichiometry and minimize unwanted defect formation.

The development of characterization techniques like X-ray photoelectron spectroscopy (XPS) is proving instrumental in reliably determining stoichiometry and identifying impurities and defects related to processing. ucf.edu This analytical capability is crucial for establishing structure-property relationships and guiding the development of materials with desired performance.

Integration of this compound in Heterostructures and Composites

The integration of this compound into heterostructures and composite materials is an emerging strategy to enhance its existing properties and unlock new functionalities. By combining this compound with other materials, researchers aim to create synergistic effects that lead to improved performance in various applications.

One area of focus is in the development of electrocatalysts. For instance, a composite thin film of this compound-manganese sulfide (La2S3-MnS) grown on graphene oxide (GO) has been investigated as an electrocatalyst for the oxygen evolution reaction. researchgate.netaminer.org This binder-free successive ionic layer adsorption and reaction (SILAR) method allows for the creation of nanosheet composite films with a micro-/mesoporous structure, which is beneficial for catalytic activity. researchgate.net

In the realm of supercapacitors, composites of manganese-lanthanum sulfide/graphene oxide (MnS-La2S3/GO) have been fabricated and shown to possess a high specific surface area and a porous nanosheet structure, leading to improved supercapacitive performance. researchgate.net Similarly, lanthanum oxide has been combined with nickel hydroxide (B78521) to create composites that exhibit outstanding specific capacitance for supercapacitor electrodes. frontiersin.org

For photocatalytic applications, heterojunctions are being explored. A type-II heterojunction formed between graphdiyne (GDY) and Cd0.9La0.1S has been shown to enhance charge separation and transfer, facilitating efficient hydrogen production. researchgate.net The formation of molybdenum sulfide nanosheets in situ with this compound deposition has also resulted in a catalyst with superior activity for the hydrogen evolution reaction. researchgate.net

Furthermore, this compound is being incorporated into composites for other applications. For example, La2O3@snowflake-like Cu2S composites have been synthesized for use in electrochemical sensors for the simultaneous detection of pharmaceuticals. frontiersin.org In thermoelectric materials, compositing lanthanum telluride with nickel has been shown to improve the thermal stability of the matrix. mdpi.com

Development of Novel Synthesis Routes for Scalability and Purity

The development of novel, scalable, and cost-effective synthesis routes for producing high-purity this compound powders and ceramics is crucial for their widespread application. Traditional methods often involve high temperatures and toxic precursors, limiting their practicality. researchgate.net

Recent research has focused on developing alternative synthetic pathways. Wet chemistry methods, followed by thermal decomposition, are being explored for the synthesis of materials like calcium this compound (CaLa2S4). rsc.orgresearchgate.net These routes can produce highly sinterable, submicrometer-sized powders. For example, reacting methoxides of calcium and lanthanum with H2S can yield amorphous gels that, upon heat treatment, convert to crystalline CaLa2S4. researchgate.net Another approach involves a facile ethanol-based wet chemical single-source precursor route, which, after thermal decomposition in an inert atmosphere, forms CaLa2S4 powder with a high specific surface area. rsc.org

Colloidal synthesis is another promising avenue for producing this compound nanocrystals with tunable compositions and size-dependent properties. researchgate.net The use of rare-earth iodides in oleylamine (B85491) has enabled the synthesis of EuS, La2S3, and LaS2 nanocrystals at relatively low temperatures (150–255 °C). researchgate.net The choice of sulfur source in this method dictates the final phase of the this compound. researchgate.net However, challenges remain in wet-chemistry methods due to the lower affinity between La3+ and S2-, which often necessitates higher temperatures for nucleation. researchgate.net

For complex sulfides, such as the quaternary SrLnCuS3, researchers are developing methods to reduce reaction times. While single-crystal growth can take several days, a powder synthesis approach involving the sulfidation of a mixture of oxides has been shown to significantly decrease the reaction time to less than two days. mdpi.com

The table below provides a summary of some of the novel synthesis routes being explored for this compound and related compounds.

Interactive Data Table: Novel Synthesis Routes for this compound and Related Compounds

MaterialSynthesis RouteKey FeaturesReference
CaLa2S4Wet Chemistry (Alkoxide-based)Produces submicrometer-sized, stoichiometric powders. researchgate.net
CaLa2S4Wet Chemistry (Single-source precursor)Yields high surface area powders with quantum size confinement. rsc.org
La2S3, LaS2 NanocrystalsColloidal SynthesisTunable composition and size; low synthesis temperature. researchgate.net
SrLaCuS3Powder Synthesis (Oxide sulfidation)Significantly reduced reaction time compared to single-crystal growth. mdpi.com

Enhanced Theoretical Modeling and Ab Initio Predictions for Complex Systems

Enhanced theoretical modeling and ab initio calculations are playing an increasingly vital role in understanding and predicting the properties of complex this compound systems. These computational approaches provide insights that can guide experimental efforts in the search for new materials with desired functionalities.

First-principles calculations based on Density Functional Theory (DFT) are being used to perform comprehensive studies of the crystal structures and electronic properties of La-S systems under high pressure. aps.org These calculations have been instrumental in identifying novel, pressure-stabilized stoichiometries like LaS3 and LaS5 and predicting their potential for superconductivity. aps.org Evolutionary algorithms, such as those implemented in the USPEX code, combined with DFT calculations, are powerful tools for predicting the ground-state crystal structures of elements and compounds over a wide range of pressures. nih.gov

For complex solid solutions like calcium this compound (CLS), DFT simulations are employed to investigate electronic, mechanical, and vibrational properties. aip.org The Vienna Ab initio Simulation Package (VASP) is a commonly used tool for these calculations, allowing researchers to study the effects of stochastic occupation of cation sites on the material's properties and to calculate elastic constants and vibrational densities of states. aip.org

Ab initio composite strategies are being developed to accurately predict the dissociation energies of lanthanide sulfides and selenides. aip.org These methods, such as the f-block ab initio correlation consistent composite approach (f-ccCA), combine different levels of theory to achieve high accuracy. aip.org However, a significant challenge for single-reference methodologies is that they can fail for lanthanide-containing molecules where a single determinant may not adequately describe the electronic structure. aip.org

Theoretical modeling is also crucial for understanding defect properties. DFT calculations are used to determine the formation energies of point defects, providing insights into the stability and electronic consequences of these defects. aip.org Furthermore, theoretical models are being developed to predict the geometry of the coordination polyhedron of lanthanide complexes with increasing accuracy. researchgate.net

The synergy between advanced theoretical predictions and experimental validation is accelerating the discovery and design of new this compound-based materials with tailored properties for a wide range of applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.